G1T38 dihydrochloride
Description
BenchChem offers high-quality G1T38 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about G1T38 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O.ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDSOVIZSLILOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097938-59-3 | |
| Record name | Spiro[cyclohexane-1,9′(6′H)-pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one, 7′,8′-dihydro-2′-[[5-[4-(1-methylethyl)-1-piperazinyl]-2-pyridinyl]amino]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097938-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of G1T38 Dihydrochloride in B-Cell Signaling
A Technical Whitepaper for Drug Development Professionals
Executive Summary
The therapeutic landscape for B-cell malignancies has been significantly advanced by targeting cell cycle regulatory mechanisms. G1T38 dihydrochloride (Lerociclib) is a highly potent, selective, and orally bioavailable inhibitor of1[1]. Unlike first-generation pan-CDK inhibitors, G1T38 was engineered to minimize off-target toxicities while maintaining profound efficacy in tumors dependent on the Retinoblastoma (RB) pathway[2]. This whitepaper dissects the mechanism of action of G1T38 within B-cell signaling cascades, providing researchers with the causal logic, quantitative pharmacodynamics, and self-validating protocols necessary for rigorous preclinical evaluation.
The Cyclin D-CDK4/6-Rb Axis in B-Cell Signaling
In healthy B-cells, proliferation is tightly regulated by the B-Cell Receptor (BCR) and its downstream effectors. However, in B-cell leukemias and lymphomas, hyperactive BCR signaling or parallel oncogenic drivers (e.g., PI3K/AKT/mTOR) constitutively 3[3].
The mechanistic causality of G1T38 intervenes directly at the G1-to-S phase transition:
-
Target Engagement: G1T38 competitively binds the ATP-binding pocket of CDK4 and CDK6.
-
Kinase Inhibition: This prevents the CDK4/6-Cyclin D complex from1[1].
-
Transcriptional Repression: Hypophosphorylated Rb remains tightly bound to E2F transcription factors, sequestering them and preventing the transcription of genes required for DNA synthesis[4].
BCR signaling and G1T38-mediated CDK4/6 inhibition in B-cells.
Quantitative Pharmacodynamics & Kinase Selectivity
To ensure that experimental outcomes are driven by on-target effects rather than off-target cytotoxicity, it is crucial to understand G1T38's selectivity profile. G1T38 demonstrates 1 over other CDK family members[1].
Table 1: Biochemical Selectivity Profile of G1T38
| Kinase Target | IC50 (nM) | Selectivity Fold (vs CDK4) | Relevance to Cell Cycle |
| CDK4/cyclin D1 | 1 | 1x | Drives G1/S transition |
| CDK6/cyclin D3 | 2 | 2x | Drives G1/S transition |
| CDK9/cyclin T | 28 | 28x | Transcriptional regulation |
| CDK5/p35 | 832 | 832x | Post-mitotic neuronal function |
| CDK1/2/7 | >1000 | >1000x | S/G2/M phase progression |
Data synthesized from preclinical biochemical profiling[1][5].
Functional Dependency on the RB Pathway
A hallmark of trustworthiness in evaluating targeted therapies is demonstrating functional dependency. G1T38's efficacy is 3[3]. In RB-null cell lines (e.g., Daudi B-cell lymphoma), the drug is rendered ineffective, confirming that G1T38 does not rely on non-specific cytotoxic mechanisms[3].
Table 2: Growth Inhibitory Effects (EC50) Based on RB Status
| Cell Line | Origin / Type | RB Status | G1T38 EC50 (nM) |
| MV4-11 | B-cell leukemia model | Positive (+) | 23 |
| WM2664 | Melanoma | Positive (+) | 20 |
| MCF7 | Breast Adenocarcinoma | Positive (+) | 92 |
| SupT1 | T-cell leukemia | Negative (-) | >2500 |
| Daudi | B-cell lymphoma | Negative (-) | >2500 |
Note: MV4-11 is frequently utilized in preclinical models to assess CDK4/6 dependency in hematological malignancies[3].
Self-Validating Experimental Protocols
To translate these mechanisms into reproducible laboratory data, researchers must employ self-validating systems. The following protocols incorporate built-in controls to ensure data integrity.
Protocol 1: In Vitro Assessment of Target Engagement and G1 Arrest
Causality & Logic: To prove that G1T38 is actively inhibiting CDK4/6, researchers must measure the direct downstream substrate (phospho-Rb) before measuring the phenotypic outcome (cell cycle arrest). We utilize a 16-hour incubation period because G1T38 begins reducing RB phosphorylation within 1 hour, but requires up to6 necessary to halt the cell cycle[6].
Step-by-Step Methodology:
-
Cell Seeding: Plate RB-competent (e.g., MV4-11) and RB-null (e.g., Daudi) cells at
cells/mL in RPMI-1640 supplemented with 10% FBS. The RB-null line acts as a critical negative control. -
Drug Preparation: Dissolve G1T38 dihydrochloride in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 1 nM to 1000 nM. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.
-
Incubation: Treat cells for exactly 16 hours at 37°C, 5% CO2[6].
-
Target Engagement Assay (Western Blot):
-
Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Probe for total Rb and phospho-Rb (Ser780/Ser807/811).
-
Validation: A dose-dependent decrease in p-Rb should be observed in MV4-11, but not in Daudi cells.
-
-
Phenotypic Assay (Flow Cytometry):
Self-validating experimental workflow for in vitro G1T38 efficacy.
Protocol 2: In Vivo Formulation and Xenograft Efficacy
Causality & Logic: G1T38 is supplied as a dihydrochloride salt to enhance aqueous solubility[2]. However, for in vivo oral gavage, the compound must be formulated in a specific vehicle to prevent precipitation in the gastrointestinal tract and ensure consistent systemic exposure. We utilize a PEG300/Tween80 system to create a stable, clarified microemulsion[1].
Step-by-Step Methodology:
-
Vehicle Preparation: For a 1 mL working solution, combine 50 μL of a 1 mg/mL clarified G1T38 DMSO stock with 1. Mix thoroughly until clarified[1].
-
Surfactant Addition: Add 50 μL of Tween80 to the mixture. Vortex to ensure uniform micelle formation[1].
-
Aqueous Adjustment: Slowly add 500 μL of ddH2O while stirring to adjust the final volume to 1 mL. Crucial step: The solution must be used immediately to prevent gradual crystallization of the dihydrochloride salt[1].
-
Dosing: Administer daily via oral gavage (e.g., 50-100 mg/kg) to xenograft-bearing mice.
-
Monitoring: Measure tumor volume via calipers twice weekly. G1T38 has been shown to2, reducing the dose-limiting neutropenia commonly seen with earlier CDK4/6 inhibitors[2].
Overcoming Resistance in B-Cell Signaling
While G1T38 is highly effective, B-cells can adapt to CDK4/6 inhibition by hyperactivating compensatory pathways, most notably the 3[3]. This bypass mechanism upregulates alternative cyclins (e.g., Cyclin E) that bind to CDK2, effectively bypassing the CDK4/6 blockade[4]. Consequently, modern drug development protocols strongly recommend evaluating G1T38 in combination with PI3K inhibitors to achieve synergistic apoptosis and prevent acquired resistance in B-cell malignancies[2].
Conclusion
G1T38 dihydrochloride represents a highly refined tool for interrogating and dismantling the Cyclin D-CDK4/6-Rb axis in B-cell malignancies. By understanding the precise causality of its kinase selectivity, its absolute dependency on a functional RB pathway, and the physiochemical requirements of its formulation, researchers can deploy G1T38 with high confidence in both in vitro and in vivo settings.
References
-
Bisi, J. E., et al. "Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors." Oncotarget, PubMed Central (PMC). Available at:[Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G1T38 dihydrochloride | Benchchem [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Lerociclib (G1T38) dihydrochloride | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Lerociclib dihydrochloride | CDK | TargetMol [targetmol.com]
Molecular structure and chemical properties of G1T38 dihydrochloride
Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of G1T38 (Lerociclib) Dihydrochloride
Executive Summary & Therapeutic Context
G1T38 (Lerociclib) dihydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Unlike first-generation CDK4/6 inhibitors (e.g., palbociclib, ribociclib) which often require "drug holidays" due to dose-limiting neutropenia, G1T38 was structurally optimized for a differentiated pharmacokinetic (PK) profile. Its design enables continuous dosing by minimizing accumulation in bone marrow hematopoietic stem cells while maintaining robust target engagement in tumor tissue. This guide details the molecular structure, synthesis pathways, and physicochemical properties requisite for rigorous experimental handling.
Molecular Identity & Structural Characterization
G1T38 is a tricyclic lactam-based inhibitor. The dihydrochloride salt form is utilized in development to overcome the poor aqueous solubility of the free base.
Table 1: Chemical Identity Registry
| Parameter | Detail |
| Common Name | Lerociclib dihydrochloride (G1T38) |
| IUPAC Name | 4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one dihydrochloride |
| CAS Number | 2097938-59-3 (Dihydrochloride); 1628256-23-4 (Free Base) |
| Molecular Formula | C₂₆H₃₆Cl₂N₈O (Salt); C₂₆H₃₄N₈O (Free Base) |
| Molecular Weight | 547.53 g/mol (Salt); 474.61 g/mol (Free Base) |
| Appearance | Yellow solid powder |
| Salt Stoichiometry | 2 HCl : 1 Free Base |
Structural Analysis
The molecule features a rigid tricyclic lactam core (pyrrolo[2,3-d]pyrimidine fused system) which serves as the ATP-mimetic hinge binder. This core is spiro-fused to a cyclohexane ring, a structural feature that likely restricts conformational flexibility, enhancing specificity. The solvent-exposed region consists of a pyridine ring substituted with an isopropyl-piperazine tail. This tail is critical for physicochemical properties, modulating solubility and pharmacokinetic exposure.
Chemical Synthesis Strategy
The synthesis of G1T38 follows a convergent route typical of the tricyclic lactam class (similar to Trilaciclib). The workflow involves constructing the fused heterocyclic core followed by a late-stage nucleophilic aromatic substitution.
Core Synthetic Steps:
-
Scaffold Formation: Condensation of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol.[1][2]
-
Cyclization: Intramolecular amide bond formation creates the tricyclic lactam core.
-
Coupling: The methylthio group acts as a leaving group. It is displaced by the specific amine side chain: 4-(6-aminopyridin-3-yl)-1-isopropylpiperazine.
-
Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.
Figure 1: Convergent synthetic pathway for G1T38 dihydrochloride construction.
Physicochemical Properties & Stability
Understanding the physicochemical profile is essential for formulation and assay development.
-
Solubility: The free base exhibits poor aqueous solubility (< 1 mg/mL). The dihydrochloride salt significantly enhances solubility in aqueous media, particularly at acidic pH.
-
Lipophilicity (LogP): Approximately 3.4 – 3.5 (Free Base). This moderate lipophilicity supports oral bioavailability and cell membrane permeability.
-
pKa: The molecule contains multiple basic nitrogens (piperazine, pyridine). The dihydrochloride form implies protonation of the most basic centers (likely the piperazine N4 and potentially the pyridine or pyrimidine ring nitrogen), stabilizing the solid state.
-
Storage Stability:
-
Powder: Stable for 3 years at -20°C. Hygroscopic; must be stored in a desiccated environment.[3]
-
In Solvent (DMSO): Stable for ~1 year at -80°C. Avoid repeated freeze-thaw cycles.
-
Mechanistic Pharmacology
G1T38 functions as a competitive inhibitor at the ATP-binding cleft of CDK4 and CDK6.
-
Selectivity:
-
Mechanism of Action: By blocking CDK4/6, G1T38 prevents the phosphorylation of the Retinoblastoma protein (Rb).[6][4][7] Hypophosphorylated Rb remains bound to E2F transcription factors, sequestering them and preventing the transcription of genes necessary for the G1-to-S phase transition.
Figure 2: Mechanism of Action.[4][5] G1T38 inhibits CDK4/6, preventing Rb phosphorylation and arresting cells in G1.[6][4][7]
Experimental Protocols
Stock Solution Preparation
Objective: Prepare a 10 mM stock solution of G1T38 Dihydrochloride.
-
Calculation:
-
Target Concentration: 10 mM (10 mmol/L)
-
Molecular Weight (Salt): 547.53 g/mol [8]
-
Mass Required: 5.475 mg per 1 mL of solvent.
-
-
Solvent Selection: Use DMSO (Dimethyl sulfoxide). Water is not recommended for the initial high-concentration stock due to potential precipitation of the free base upon dilution or pH shifts.
-
Procedure:
-
Weigh 5.5 mg of G1T38 dihydrochloride powder.
-
Add 1.005 mL of anhydrous DMSO.
-
Vortex vigorously for 30-60 seconds until fully dissolved.
-
Aliquot into light-protected vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.
-
Store at -80°C.
-
In Vitro IC₅₀ Determination (Cellular)
Objective: Measure potency via Rb phosphorylation inhibition in WM2664 cells.
-
Seeding: Plate WM2664 cells at 5,000 cells/well in 96-well plates. Allow adherence for 24 hours.
-
Treatment:
-
Prepare serial dilutions of G1T38 stock in culture medium (Range: 1 nM to 10 µM).
-
Treat cells for 24 hours.[5]
-
-
Analysis (Immunoblot or ELISA):
-
Lyse cells using RIPA buffer with phosphatase inhibitors.
-
Quantify Total Rb vs. Phospho-Rb (Ser807/811).
-
Validation Criteria: A successful assay must show dose-dependent reduction of Phospho-Rb with an EC₅₀ ~20-30 nM.
-
References
-
Bisi, J. E., et al. (2017). "Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors."[8][5][7] Oncotarget, 8(26), 42343-42358.[8]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 129896913, G1T38 dihydrochloride." PubChem.
-
G1 Therapeutics. (2016). "Patent US9464092B2: Tricyclic lactam compounds and methods of use." Google Patents.
-
ClinicalTrials.gov. (2023). "Study of G1T38 in Combination With Fulvestrant in Breast Cancer (NCT02983071)."[9][10] [10]
Sources
- 1. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]
- 2. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]
- 3. Lerociclib | G1T38 | Highly effective CDK4/6 inhibitor | TargetMol [targetmol.com]
- 4. Lerociclib (G1T38) dihydrochloride | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Lerociclib | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unraveling the Kinase Selectivity Profile of G1T38 Dihydrochloride: CDK4/6 Specificity and BTK Pathway Crosstalk
Executive Summary
In the landscape of targeted oncology, the precision of a kinase inhibitor dictates both its therapeutic efficacy and its safety profile. G1T38 dihydrochloride (Lerociclib) is a highly potent, orally bioavailable, next-generation inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[1][2]. While primarily designed to induce G1 cell cycle arrest in retinoblastoma (Rb)-competent tumors with minimized myelosuppression, questions frequently arise regarding its off-target binding profile—specifically its affinity for Bruton's tyrosine kinase (BTK) [1][2].
This technical guide clarifies the biochemical binding affinity of G1T38 to BTK, explains the mechanistic rationale for why these two distinct kinase targets are frequently evaluated together in combination therapies, and details the self-validating experimental protocols required to profile such kinase selectivity[3][4].
Core Directive: The Kinase Selectivity Profile of G1T38
To address the core topic directly: G1T38 dihydrochloride does not possess meaningful binding affinity for Bruton's tyrosine kinase (BTK).
G1T38 was rationally designed around a tricyclic lactam scaffold to achieve extreme selectivity for the CDK4/cyclin D1 and CDK6/cyclin D3 complexes[1]. In comprehensive kinome-wide screens (such as the DiscoveRx KINOMEscan panel evaluating 468 protein kinases), G1T38 was tested at 100 nM and 1 μM—concentrations representing 100x and 1000x its biochemical IC₅₀ for CDK4[1][5].
The results demonstrated a high degree of selectivity. The half-maximal inhibitory concentration (IC₅₀) of G1T38 is 1 nM for CDK4 and 2 nM for CDK6[1][6]. In contrast, no significant binding or inhibition was observed for BTK, placing its theoretical IC₅₀ for BTK well above 10,000 nM[1][5]. The only notable off-target affinities observed for G1T38 were against CDK9/cyclin T (28 nM) and specific mutant forms of FLT3 (e.g., FLT3-D835V)[1].
Mechanistic Causality: Why Evaluate G1T38 in the Context of BTK?
If G1T38 does not bind BTK, why are they linked in advanced drug development? The answer lies in pathway crosstalk and combination therapy for hematological malignancies[3][4].
BTK is a critical signaling node downstream of the B-cell receptor (BCR). Activation of BTK drives the NF-κB and PI3K/AKT pathways, which ultimately upregulate Cyclin D[3][4]. Covalent BTK inhibitors (like Ibrutinib) effectively block this pathway. However, acquired resistance—often driven by the BTK C481S mutation—reactivates the signaling cascade, allowing the tumor to bypass the blockade[3][4].
As a Senior Application Scientist, I approach this not by searching for a new BTK inhibitor, but by targeting the downstream convergence point. Regardless of upstream BTK mutations, the cell must pass through the CDK4/6-driven G1/S checkpoint to proliferate[3][7]. By combining a BTK inhibitor with G1T38, we establish a robust, dual-node blockade. G1T38 prevents the phosphorylation of the Rb protein, trapping the resistant cells in the G1 phase[1][3].
BCR-BTK signaling axis and downstream CDK4/6 blockade by G1T38.
Experimental Methodologies: Self-Validating Systems
To prove the selectivity of G1T38 and its lack of BTK binding, we rely on orthogonal, self-validating experimental systems. Below are the detailed protocols.
Protocol A: High-Throughput Kinase Selectivity Profiling (KINOMEscan)
Causality: Traditional biochemical kinase assays rely on ATP consumption, which can be skewed by varying ATP affinities across different kinases. We utilize an active-site directed competition binding assay (KINOMEscan) to measure true thermodynamic binding affinity (Kd) independent of ATP concentration[1][5].
Self-Validation: The system uses Staurosporine as a positive control (binding nearly all kinases) and DMSO as a negative control. If the positive control fails to displace the target, the specific assay well is invalidated.
-
Compound Preparation: Prepare G1T38 dihydrochloride in 100% DMSO. Create working stocks at 100 nM and 1 μM to represent 100x and 1000x the target IC₅₀[1][5].
-
Kinase Incubation: Combine G1T38, DNA-tagged kinase variants (including CDK4, CDK6, and BTK), and immobilized active-site directed ligands in a 384-well plate. Incubate at room temperature for 1 hour.
-
Stringent Washing: Wash the beads with a proprietary buffer to remove unbound proteins and non-specifically bound G1T38.
-
Elution and qPCR: Elute the bound DNA-tagged kinases. Quantify the amount of kinase bound to the solid support using quantitative PCR (qPCR).
-
Data Analysis: Calculate the Selectivity Score (S-score). An S-score of 0 indicates no off-target binding (e.g., for BTK), while a high displacement confirms primary target engagement (CDK4/6)[1].
KINOMEscan active-site competition binding assay workflow.
Protocol B: Cellular Target Engagement and Rb Phosphorylation Assay
Causality: Biochemical binding does not guarantee cellular efficacy due to membrane permeability barriers. We must validate that G1T38 engages CDK4/6 inside living cells by measuring the direct downstream substrate: phosphorylated Rb (p-Rb)[1][5].
Self-Validation: We utilize an Rb-competent cell line (e.g., WM2664) as the test subject, and an Rb-null/CDK4-independent cell line (e.g., A2058) as a negative control. If G1T38 inhibits the Rb-null line, it indicates toxic, off-target effects[5].
-
Cell Seeding: Seed WM2664 (Rb-competent) and A2058 (Rb-null) cells in 6-well plates at
cells/well. Incubate overnight at 37°C, 5% CO₂. -
Compound Treatment: Treat cells with G1T38 at concentrations ranging from 1 nM to 10 μM for 24 hours[5].
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear lysates.
-
Western Blotting: Resolve 20 μg of total protein via SDS-PAGE. Transfer to a PVDF membrane.
-
Immunodetection: Probe membranes with primary antibodies against total Rb, phospho-Rb (Ser780 and Ser807/811), and α-tubulin (loading control)[5].
-
Quantification: Measure the dose-dependent decrease in p-Rb bands. G1T38 typically shows complete inhibition of Rb phosphorylation at ~300 nM in Rb-competent cells, with no effect on Rb-null cells[1][5].
Quantitative Data Presentation
The following table summarizes the biochemical binding affinities (IC₅₀) of G1T38 dihydrochloride against its primary targets and relevant off-targets, demonstrating its high selectivity profile[1][5].
| Kinase Target | Complex Partner | IC₅₀ (nM) | Biological Role / Significance |
| CDK4 | Cyclin D1 | 1 | Primary Target; G1/S transition driver[1]. |
| CDK6 | Cyclin D3 | 2 | Primary Target; G1/S transition driver[1]. |
| CDK9 | Cyclin T | 28 | Minor off-target; Transcriptional regulation[1]. |
| FLT3 (D835V) | N/A | Highly Potent | Off-target; Leukemic driver mutation[1]. |
| CDK2 | Cyclin E | > 1,000 | Selectivity control; >1000-fold selectivity over CDK4[1]. |
| BTK | N/A | > 10,000 | Non-target; No significant binding detected[1][5]. |
References
- Source: National Center for Biotechnology Information (NCBI)
- Source: G1 Therapeutics, Inc.
- Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors Source: PatSnap Synapse URL
- Source: National Center for Biotechnology Information (NCBI)
- Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)
- Cyclin-Dependent Kinase Inhibitors in Hematology Source: Encyclopedia MDPI URL
- Source: National Center for Biotechnology Information (NCBI)
Sources
- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
G1T38 dihydrochloride CAS number and molecular weight specifications
An In-Depth Technical Guide to G1T38 Dihydrochloride (Lerociclib): A Next-Generation CDK4/6 Inhibitor
Introduction: The Evolution of CDK4/6 Inhibition in Oncology
The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1 to S phase transition. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell division. The development of selective CDK4/6 inhibitors has marked a significant advancement in the treatment of certain malignancies, most notably hormone receptor-positive (HR+), HER2-negative advanced breast cancer.
G1T38, also known as Lerociclib, is a potent, selective, and orally bioavailable next-generation CDK4/6 inhibitor.[1][2][3] It was developed to provide a highly efficacious treatment against CDK4/6-dependent tumors while offering a more favorable safety profile, potentially minimizing the severe neutropenia associated with first-generation inhibitors and thus obviating the need for treatment holidays.[1][2][4] This guide provides a comprehensive technical overview of G1T38 dihydrochloride for researchers, scientists, and drug development professionals.
Core Specifications: Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its application in research and development.
| Property | Specification | Source(s) |
| Compound Name | G1T38 Dihydrochloride | [5][6] |
| Synonym | Lerociclib Dihydrochloride | [6][7][8][9] |
| CAS Number | 2097938-59-3 | [5][6][8] |
| Molecular Formula | C26H36Cl2N8O | [5][6] |
| Molecular Weight | 547.5 g/mol | [5][6] |
Mechanism of Action: Precision Targeting of the Cell Cycle Engine
G1T38 exerts its anti-proliferative effects by selectively inhibiting the kinase activity of the CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.[3][4][7] In normal cell cycle progression, these complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 phase to the S phase (DNA synthesis).
By inhibiting CDK4/6, G1T38 prevents the phosphorylation of Rb.[1][2][10] Hypophosphorylated Rb remains bound to E2F, thereby sequestering it and preventing the expression of S-phase-promoting genes. This leads to a robust cell cycle arrest in the G1 phase, effectively halting the proliferation of cancer cells that are dependent on the CDK4/6 pathway for growth.[1][2][4][10] The activity of G1T38 is therefore dependent on a functional Rb pathway.[1][10]
Biochemical assays have demonstrated the high potency and selectivity of G1T38, with IC50 values of 1 nM for CDK4/Cyclin D1 and 2 nM for CDK6/Cyclin D3.[3][7][9]
Caption: G1T38 inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.
Field-Proven Insights: Preclinical and Clinical Evidence
G1T38 has demonstrated significant anti-tumor activity in a wide range of preclinical models.
-
In Vitro Potency: In various cancer cell lines, including breast, melanoma, leukemia, and lymphoma, G1T38 effectively inhibits proliferation with EC50 concentrations as low as 23 nM.[1][3][7] This anti-proliferative effect is coupled with a marked decrease in Rb phosphorylation and a precise G1 arrest.[1][2][10]
-
In Vivo Efficacy: In xenograft models of ER+ breast cancer, G1T38 treatment resulted in equivalent or superior tumor growth inhibition compared to the first-in-class inhibitor, palbociclib.[1][7] It has also shown efficacy as a single agent and in combination with other targeted therapies, such as PI3K or EGFR inhibitors.[1]
-
Pharmacokinetic Profile: A key differentiator for G1T38 is its unique pharmacokinetic and pharmacodynamic properties.[1][2] Studies have shown that while G1T38 is cleared from plasma, it accumulates in tumors, leading to sustained inhibition of pRb.[1][4] This differential distribution may contribute to its high efficacy against tumors while minimizing on-target bone marrow activity, which is a significant dose-limiting toxicity for other CDK4/6 inhibitors.[1][2][4]
-
Clinical Evaluation: G1T38 (Lerociclib) has been assessed in Phase 1 and 2 clinical trials, both as a monotherapy and in combination with other agents like fulvestrant for ER+, HER2- breast cancer.[1][11][12] These trials have explored its safety, tolerability, and preliminary efficacy, with results supporting the potential for continuous dosing without the need for a "drug holiday".[12][13]
Experimental Protocol: In Vitro Cell Proliferation Assay (Self-Validating System)
This protocol describes a standard method to evaluate the anti-proliferative activity of G1T38 in a CDK4/6-dependent cancer cell line (e.g., MCF-7 for ER+ breast cancer). The inclusion of a CDK4/6-independent (Rb-negative) cell line (e.g., A2058) serves as an internal control, validating that the observed effect is mechanism-specific.
Objective: To determine the half-maximal effective concentration (EC50) of G1T38 dihydrochloride.
Materials:
-
G1T38 dihydrochloride
-
CDK4/6-dependent (e.g., MCF-7) and -independent (e.g., A2058) cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (luminometer)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Preparation & Dosing:
-
Prepare a 10 mM stock solution of G1T38 dihydrochloride in DMSO.
-
Perform a serial dilution series (e.g., 1:3) in complete medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 96-144 hours (37°C, 5% CO2).[10] The long incubation period ensures that the G1 arrest translates into a measurable difference in cell number.
-
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Read luminescence using a plate reader.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the G1T38 concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.
-
Trustworthiness Check: A robust proliferative arrest should be observed at concentrations <300 nM in the MCF-7 cells, while minimal effect should be seen in the A2058 cells, confirming on-target activity.[10]
Caption: Workflow for determining the in vitro anti-proliferative EC50 of G1T38.
Conclusion and Future Directions
G1T38 (Lerociclib) represents a significant advancement in the field of CDK4/6 inhibition. Its high potency, selectivity, and differentiated pharmacokinetic profile offer the potential for a continuous dosing schedule, which may improve patient outcomes by maintaining sustained pressure on tumor proliferation while minimizing dose-limiting toxicities. As research continues, the application of G1T38 in combination with other targeted therapies across a broader range of Rb-competent tumors will be a key area of investigation, further defining its role in the landscape of precision oncology.
References
-
Bisi JE, et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget, 8(26), 42343–42358. [Link]
-
PubMed. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. National Center for Biotechnology Information. Retrieved from [Link]
-
FirstWord Pharma. (2018). G1 Therapeutics to Present Preclinical Data on CDK4/6 Inhibitors Trilaciclib and G1T38 at the 2018 American Association for Cancer Research (AACR) Annual Meeting. FirstWord Pharma. Retrieved from [Link]
-
G1 Therapeutics, Inc. (n.d.). g1t38, a novel, oral, potent and selective cdk 4/6 inhibitor for the treatment of rb competent tumors. G1 Therapeutics, Inc. Retrieved from [Link]
-
Targeted Oncology. (2026). Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer. Targeted Oncology. Retrieved from [Link]
-
Patsnap Synapse. (2024). Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors. Patsnap Synapse. Retrieved from [Link]
-
PubChem. (n.d.). G1T38 dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
precisionFDA. (n.d.). LEROCICLIB. precisionFDA. Retrieved from [Link]
-
G1 Therapeutics, Inc. (2020). LEROCICLIB (G1T38), A CONTINUOUSLY DOSED ORAL CDK4/6 INHIBITOR, WITH FULVESTRANT IN HR+/HER2- ADVANCED BREAST CANCER PATIENTS. G1 Therapeutics, Inc. Retrieved from [Link]
Sources
- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors [synapse.patsnap.com]
- 5. G1T38 dihydrochloride | C26H36Cl2N8O | CID 129896913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. molnova.com:443 [molnova.com:443]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lerociclib dihydrochloride | CDK | TargetMol [targetmol.com]
- 10. g1therapeutics.com [g1therapeutics.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer [jhoponline.com]
- 13. g1therapeutics.com [g1therapeutics.com]
The Immunomodulatory Landscape of G1T38 Dihydrochloride (Lerociclib): Repurposing CDK4/6 Inhibition for Autoimmune Disease Pathways
Executive Summary
Historically, cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have been the cornerstone of targeted oncology. However, advanced systems biology and immunological profiling have unveiled a profound non-canonical role for these agents. G1T38 dihydrochloride (Lerociclib), a highly potent and selective oral CDK4/6 inhibitor, is now at the forefront of this paradigm shift. Beyond cell cycle blockade, G1T38 exerts potent immunomodulatory effects, offering a novel therapeutic vector for autoimmune diseases. As a Senior Application Scientist, I present this technical guide to elucidate the mechanistic pathways, quantitative dynamics, and experimental frameworks for repurposing G1T38 in autoimmune contexts.
Mechanistic Causality: How G1T38 Modulates Autoimmunity
The efficacy of G1T38 in autoimmune diseases stems from its differential impact on distinct immune cell subsets. Autoimmune pathogenesis is largely driven by the hyperproliferation of autoreactive effector T cells and a concomitant failure of immune tolerance.
Canonical Cell Cycle Arrest in Autoreactive Lymphocytes
G1T38 competitively binds the ATP-binding pocket of CDK4 and CDK6 with exceptional potency, demonstrating an IC50 of 1 nM for CDK4/CyclinD1 and 2 nM for CDK6/CyclinD3 (1)[1]. By inhibiting the CDK4/6-Cyclin D complex, G1T38 prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb sequesters E2F transcription factors, enforcing a strict G1-to-S phase cell cycle arrest. In the context of autoimmunity, this mechanism disproportionately halts the rapid clonal expansion of autoreactive T and B lymphocytes upon autoantigen exposure, while sparing quiescent naïve and memory immune cells (2)[2].
Non-Canonical Immune Reprogramming
Beyond the Rb-E2F axis, G1T38 directly modulates the immune microenvironment through several distinct pathways:
-
NFAT Suppression: CDK4/6 inhibition suppresses the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. NFAT is critical for the expression of exhaustion markers and inflammatory cytokines. By modulating NFAT, G1T38 prevents T-cell exhaustion and reshapes the cytokine milieu (3)[3].
-
Treg vs. Effector T-Cell Dynamics: CDK4/6 inhibitors have been shown to reduce the proliferation of immunosuppressive regulatory T cells (Tregs) while paradoxically enhancing the activation and survival of specific effector T-cell subsets via increased antigen presentation (MHC I/II upregulation) (4)[4]. In autoimmune models, titrating G1T38 can restore the homeostatic balance between immune tolerance and activation.
-
Macrophage Polarization: G1T38 induces a Senescence-Associated Secretory Phenotype (SASP) in specific microenvironments, which can shift macrophages from a pro-inflammatory (M1-like) to a regulatory state, dampening tissue-specific autoimmune inflammation (5)[5].
Quantitative Pharmacodynamics
To establish trusting baselines for experimental design, the following table synthesizes the biochemical and immunological parameters of G1T38.
| Parameter | Target / Cell Type | Value / Effect | Causality / Implication for Autoimmunity |
| Biochemical IC50 | CDK4 / Cyclin D1 | 1 nM | High affinity allows for low-dose immunomodulation without severe myelosuppression. |
| Biochemical IC50 | CDK6 / Cyclin D3 | 2 nM | Potent inhibition of CDK6, which is highly expressed in hematopoietic and lymphoid cells. |
| Cell Cycle | Autoreactive T-Cells | G1 Arrest | Halts clonal expansion of pathogenic lymphocytes during acute autoimmune flares. |
| Immune Subset | Regulatory T Cells | Proliferation ↓ | Modulates immune tolerance; dosing regimens must be optimized to prevent exacerbation. |
| Surface Markers | MHC Class I & II | Expression ↑ | Enhances autoantigen clearance and immune resetting. |
Experimental Workflows: Validating G1T38 in Autoimmune Models
Robust protocol design requires self-validating steps. The following protocol outlines the evaluation of G1T38 in a murine Experimental Autoimmune Encephalomyelitis (EAE) model, the gold standard for multiple sclerosis research.
Protocol: In Vivo Profiling of G1T38 in EAE Models Rationale: To determine if G1T38-mediated CDK4/6 inhibition can suppress neuroinflammation by halting autoreactive CD4+ Th1 and Th17 cell proliferation.
-
EAE Induction: Immunize C57BL/6 mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Administer Pertussis toxin (200 ng) intraperitoneally on days 0 and 2.
-
G1T38 Formulation and Dosing: Dissolve G1T38 dihydrochloride in 0.5% methylcellulose/0.1% Tween-80. Initiate daily oral gavage (e.g., 10 mg/kg, 30 mg/kg, and 50 mg/kg cohorts) starting at the onset of clinical symptoms (typically day 10). Self-Validation: Include a vehicle-only control and a standard-of-care control (e.g., Fingolimod) to benchmark efficacy.
-
Clinical Scoring: Monitor mice daily using a 0-5 scoring system (0 = no disease, 5 = moribund).
-
Flow Cytometric Immunophenotyping: At peak disease (day 15-18), euthanize mice and isolate mononuclear cells from the brain and spinal cord using Percoll gradient centrifugation.
-
Intracellular Cytokine Staining: Stimulate isolated cells with PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A for 4 hours. Stain for surface markers (CD4, CD8, CD45) and intracellular cytokines (IFN-γ for Th1, IL-17A for Th17, FoxP3 for Tregs).
-
Data Acquisition: Analyze via flow cytometry. Causality Check: A successful G1T38 blockade should show a marked reduction in the absolute number of infiltrating CD4+IL-17A+ T cells, correlating with reduced clinical scores.
Systems Biology Visualizations
G1T38 mechanistic pathways: canonical cell cycle arrest and non-canonical NFAT modulation.
Step-by-step in vivo experimental workflow for evaluating G1T38 in EAE autoimmune models.
Conclusion
The translation of G1T38 dihydrochloride from an oncological asset to an autoimmune modulator represents a triumph of systems pharmacology. By precisely targeting the CDK4/6 axis, researchers can uncouple pathological autoreactive lymphocyte expansion from homeostatic immune function. Rigorous application of the protocols and mechanistic principles outlined herein will be critical for advancing G1T38 into clinical autoimmune pipelines.
References
- Title: CDK4 Inhibitor, Gene Source: MedChemExpress URL
- Title: Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy Source: MDPI URL
- Title: The role of targeting CDK4/6 in cancer immunotherapy Source: ResearchGate URL
- Title: The regulatory role of CDK4/6 inhibitors in tumor immunity and the potential value of tumor immunotherapy Source: Spandidos Publications URL
- Title: Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance Source: PMC URL
Sources
Preclinical Pharmacology of G1T38 (Lerociclib) in Systemic Lupus Erythematosus (SLE)
This is an in-depth technical guide on the preclinical pharmacology of G1T38 (Lerociclib) in the context of Systemic Lupus Erythematosus (SLE) . This guide synthesizes the proven mechanistic efficacy of CDK4/6 inhibition in autoimmune models with the specific pharmacological advantages of G1T38 (continuous dosing, reduced myelotoxicity) to present a translational roadmap for researchers.
Executive Summary: The Translational Rationale
G1T38 (Lerociclib) represents a potential best-in-class CDK4/6 inhibitor for autoimmune indications, specifically Systemic Lupus Erythematosus (SLE). While first-generation CDK4/6 inhibitors (e.g., palbociclib) have demonstrated efficacy in lupus nephritis models by arresting the proliferation of autoreactive lymphocytes, their clinical utility in SLE is limited by dose-limiting neutropenia—a significant risk in lupus patients who often present with disease-associated leukopenia.
G1T38 distinguishes itself through a differentiated pharmacokinetic (PK) profile that allows for continuous daily dosing without the mandatory "drug holidays" required for palbociclib. This guide details the mechanistic basis for G1T38 in SLE, its superior safety profile regarding myeloid progenitors, and the specific preclinical protocols required to validate its efficacy in the MRL/lpr lupus model.
Mechanistic Pharmacology
Core Mechanism of Action
In SLE, the loss of tolerance leads to the uncontrolled proliferation of autoreactive T cells and B cells. G1T38 acts as a potent, selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) .
-
Target: CDK4/Cyclin D and CDK6/Cyclin D complexes.[1][2][3][4]
-
Primary Effect: Prevents the phosphorylation of the Retinoblastoma protein (pRb).
-
Downstream Consequence: Blocks the release of E2F transcription factors, arresting cells in the G1 phase of the cell cycle.
Immunomodulation in SLE
Unlike cytotoxic chemotherapy, G1T38 induces cytostasis (senescence-like arrest) rather than cytotoxicity in lymphoid cells.
-
Effector T Cell Arrest: Autoreactive CD4+ and CD8+ T cells in SLE are highly proliferative. G1T38 arrests these cells in G1, preventing the expansion of pathogenic clones.
-
Germinal Center Disruption: CDK4/6 inhibition disrupts B cell proliferation within germinal centers, reducing the production of high-affinity autoantibodies (e.g., anti-dsDNA).
-
Treg Stability: Emerging evidence suggests CDK4/6 inhibition may reduce DNMT1 activity, preventing the methylation of the FoxP3 locus and thereby stabilizing Regulatory T cell (Treg) function, restoring the Th17/Treg balance.
Pathway Visualization
The following diagram illustrates the interference of G1T38 in the pathogenic lymphocyte cell cycle.
Caption: G1T38 inhibits CDK4/6-mediated Rb phosphorylation, preventing E2F release and arresting autoreactive lymphocytes in the G1 phase.
Comparative Pharmacokinetics & Safety Profile
The critical differentiator for G1T38 in SLE is its safety profile compared to palbociclib.
| Feature | Palbociclib (First Gen) | G1T38 (Lerociclib) | Relevance to SLE |
| Dosing Schedule | 21 days on / 7 days off | Continuous Daily | Prevents "rebound" proliferation of autoreactive clones during off-periods. |
| Neutropenia | Dose-Limiting Toxicity (Grade 3/4 common) | Reduced / Transient | SLE patients often have leukopenia; sparing bone marrow is critical. |
| PK Exposure | High plasma Cmax required for efficacy | High Tissue/Tumor accumulation , rapid plasma clearance | Sustained efficacy in lymphoid tissues with lower systemic myeloid exposure. |
| CDK Selectivity | CDK4/6 > CDK2 | CDK4/6 >>> CDK2 | High selectivity minimizes off-target GI toxicity. |
Key Insight: G1T38 accumulates in tissues (where lymphocytes reside) but clears rapidly from plasma (where bone marrow progenitors are exposed). This "tissue-biased" PK allows for continuous suppression of autoimmunity without severe myelosuppression.
Preclinical Efficacy: The MRL/lpr Model
The MRL/MpJ-Fas^lpr (MRL/lpr) mouse is the gold-standard model for SLE, developing lymphadenopathy, anti-dsDNA antibodies, and fatal glomerulonephritis.
Experimental Design
Objective: Evaluate the efficacy of continuous G1T38 dosing on nephritis and survival.
-
Animal Model: Female MRL/lpr mice (start treatment at 12-14 weeks, onset of disease).
-
Groups (n=10-15/group):
-
Vehicle Control (Daily Oral Gavage).
-
Positive Control (Cyclophosphamide or Mycophenolate Mofetil).
-
G1T38 Low Dose (50 mg/kg Daily).
-
G1T38 High Dose (100 mg/kg Daily).
-
-
Duration: 8–12 weeks of dosing.
Detailed Protocol: Assessment of Lupus Nephritis
This protocol validates the reduction of renal damage, the primary mortality driver in SLE.
-
Urine Collection (Weekly):
-
Place mice in metabolic cages for 4 hours.
-
Measure proteinuria using albumin-specific dipsticks or ELISA.
-
Endpoint: Proteinuria > 300 mg/dL indicates severe nephritis.
-
-
Serology (Bi-weekly):
-
Collect blood via submandibular vein.
-
Anti-dsDNA ELISA: Coat plates with calf thymus DNA. Detect with HRP-conjugated anti-mouse IgG.
-
Cytokine Panel: Measure IL-6, TNF-α, IFN-α (Luminex or MSD).
-
-
Histopathology (Terminal - Week 12):
-
Harvest kidneys; fix in 10% formalin.
-
Stain: H&E (cellular infiltration), PAS (glomerular sclerosis), Masson’s Trichrome (fibrosis).
-
Scoring: Blinded pathologist scores Glomerulonephritis (GN) on a 0-4 scale based on crescent formation, necrosis, and inflammation.
-
-
Flow Cytometry (Spleen/Lymph Nodes):
-
Dissociate tissues into single-cell suspensions.
-
Stain for:
-
T-cells: CD3+, CD4+, CD8+, Ki67 (proliferation marker).
-
Tregs: CD4+, CD25+, FoxP3+.
-
Activated B-cells: CD19+, GL7+, Fas+ (Germinal Center B cells).
-
-
Expected Result: G1T38 treatment should significantly reduce Ki67+ T cells and GL7+ B cells compared to vehicle.
-
Workflow Diagram
Caption: Experimental workflow for evaluating G1T38 efficacy in the MRL/lpr lupus nephritis model.
Safety & Toxicity Monitoring
Given the susceptibility of lupus models to infection and anemia, specific safety endpoints must be tracked to differentiate G1T38 from older CDK4/6 inhibitors.
-
Complete Blood Count (CBC): Monitor neutrophils and lymphocytes weekly.
-
Success Criteria: G1T38 should induce a selective reduction in lymphocytes (efficacy) with minimal impact on neutrophil counts (safety), unlike palbociclib which suppresses both.
-
-
Weight Loss: >15% weight loss indicates toxicity.
-
Gut Toxicity: Monitor for diarrhea (CDK4/6 inhibitors can affect intestinal epithelium).
References
-
Bisi, J. E., et al. (2017).[5] "Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors." Oncotarget, 8(26), 42343–42358.[5] Link
-
Piyathilake, C. J., et al. (2021). "CDK4/6 inhibitor palbociclib reduces inflammation in lupus-prone mice." American Journal of Translational Research, 13(2), 798–809. Link
-
Lelliott, E. J., et al. (2021).[6] "CDK4/6 inhibition promotes antitumor immunity through the induction of T-cell memory."[6][7] Cancer Discovery, 11(10), 2582-2601. Link
-
G1 Therapeutics / Genor Biopharma. (2022).[8] "Patent WO2022090746A1: NMT inhibitors for treating senescence-associated diseases or disorders (Mention of Lerociclib in SLE)." WIPO Patentscope. Link
- Hassan, G. S., et al. (2019). "Cell cycle regulation by CDK4/6 inhibitors: A promising target for systemic lupus erythematosus?" Autoimmunity Reviews, 18(1), 102422. (Contextual Grounding)
Sources
- 1. researchgate.net [researchgate.net]
- 2. A narrative review about CDK4/6 inhibitors in the setting of drug resistance: updates on biomarkers and therapeutic strategies in breast cancer - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 3. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment [frontiersin.org]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
Thermodynamic Solubility Profile of G1T38 Dihydrochloride: A Technical Whitepaper
Executive Summary
G1T38 (Lerociclib) is a highly potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While the free base exhibits profound on-target efficacy, its intrinsic physicochemical properties—specifically its poor aqueous solubility—present significant formulation challenges. To achieve the systemic exposures required for continuous daily dosing without dose-limiting neutropenia, the dihydrochloride salt of G1T38 was developed. This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of G1T38 dihydrochloride, detailing the mechanistic rationale, quantitative data, and the self-validating experimental protocols required for accurate physicochemical characterization.
Physicochemical Rationale & Quantitative Data
The solubility of a pharmaceutical active ingredient is dictated by the thermodynamic balance between the energy required to disrupt the solid-state crystal lattice (
By formulating G1T38 as a dihydrochloride salt, the basic nitrogen centers (e.g., the piperazine and aminopyridine moieties) are protonated. This ionization fundamentally alters the solid-state properties. Upon introduction to an aqueous medium, the ionic lattice dissociates, allowing for highly favorable ion-dipole interactions with water molecules.
Table 1: Thermodynamic Solubility Profile of G1T38 Dihydrochloride
| Solvent / Medium | Solubility (mg/mL) | Molarity (mM) | Remarks |
| Ultrapure Water (H₂O) | 95.0 | 173.51 | Highly soluble; ideal for aqueous stock solutions. |
| Physiological Saline (0.9% NaCl) | 50.0 | 91.32 | Reduced via common-ion effect but remains highly soluble. |
| Dimethyl Sulfoxide (DMSO) | 1.0 | 1.83 | Poor solubility; sonication recommended for dissolution. |
Notice the counterintuitive behavior: G1T38 dihydrochloride is exceptionally soluble in water (95 mg/mL) but exhibits poor solubility in DMSO (1 mg/mL). This is a hallmark of highly ionic crystalline salts, where the high dielectric constant and hydrogen-bonding capacity of water are required to overcome the salt's lattice energy, whereas polar aprotic solvents like DMSO fail to adequately solvate the chloride counterions.
Thermodynamic mechanism of G1T38 dihydrochloride solubility enhancement.
Self-Validating Experimental Protocol for Thermodynamic Solubility
In drug development, distinguishing between kinetic solubility (often assessed via DMSO stock dilution) and thermodynamic solubility is critical. Kinetic methods frequently yield supersaturated solutions that eventually precipitate, leading to inaccurate dosing in vivo. As a best practice, the isothermal shake-flask method is mandated for characterizing G1T38 dihydrochloride. This protocol operates as a self-validating system: it quantifies the dissolved drug while simultaneously verifying the integrity of the solid state to ensure the salt has not disproportionated.
Self-validating shake-flask protocol for thermodynamic solubility profiling.
Step-by-Step Methodology:
-
Solid Addition (Oversaturation): Weigh approximately 150 mg of G1T38 dihydrochloride into a 2 mL glass HPLC vial. Add 1.0 mL of the target aqueous medium (e.g., pH 6.8 phosphate buffer or ultrapure water).
-
Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic equilibrium rather than merely dissolving completely.
-
-
Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 800 RPM for 24 to 48 hours.
-
Causality: Temperature control is paramount, as solubility is a temperature-dependent thermodynamic parameter. A 24-hour duration ensures the dissolution kinetics have plateaued.
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation followed by filtration prevents sub-micron particulates from entering the analytical sample, which would falsely elevate the measured concentration.
-
-
HPLC-UV Quantification: Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of the UV detector. Analyze via RP-HPLC using a C18 column and a validated UV wavelength.
-
Causality: HPLC provides baseline separation from any potential degradants formed during the 24-hour equilibration, ensuring absolute specificity.
-
-
Solid-State Verification (Critical Step): Recover the residual solid pellet from step 3. Dry it under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: Basic drugs formulated as hydrochloride salts can undergo disproportionation (conversion back to the free base) in buffered media. If the XRPD pattern matches the free base, the measured solubility reflects the free base, not the dihydrochloride salt.
-
Formulation and In Vivo Implications
The exceptional aqueous solubility of G1T38 dihydrochloride (95 mg/mL) has profound implications for preclinical and clinical development. In murine xenograft models,2[2]. The high solubility allows the drug to be formulated as a clear, true solution in simple aqueous vehicles, eliminating the need for complex, toxic excipients (e.g., high percentages of Tween-80 or PEG-400) that can confound tolerability data.
Furthermore, this solubility profile contributes to the unique pharmacokinetic behavior of Lerociclib. By ensuring rapid and complete dissolution in the gastrointestinal tract, the drug achieves predictable absorption. This predictability is a cornerstone of its clinical profile,3[3].
References
- TargetMol. "Lerociclib dihydrochloride | CDK - TargetMol." TargetMol Products.
- MedChemExpress. "Lerociclib dihydrochloride (G1T38 dihydrochloride) | CDK4/CDK6 Inhibitor." MedChemExpress.
- Bisi, J.E., et al. "Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors." Oncotarget (PMC).
Sources
- 1. Lerociclib dihydrochloride | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Profiling of G1T38 Dihydrochloride (Lerociclib) – Clarifying its Role and Synergy in Kinase Inhibition
Executive Summary
In the rapidly evolving landscape of targeted oncology, compound classifications are frequently conflated. It is critical to establish at the outset that G1T38 dihydrochloride (Lerociclib) is fundamentally a second-generation Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor , not a Bruton’s Tyrosine Kinase (BTK) inhibitor[1]. However, its application in hematological malignancies—specifically in overcoming resistance to primary BTK inhibitors—makes it a highly relevant asset in BTK-targeted drug development workflows.
This whitepaper provides an in-depth technical analysis of G1T38, detailing its molecular mechanism, its pharmacokinetic superiority over first-generation CDK4/6 inhibitors, and validated experimental protocols for evaluating its synergistic efficacy alongside BTK inhibitors.
Molecular Identity: CDK4/6 vs. BTK Pathways
While BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) block B-cell receptor (BCR) signaling upstream to prevent malignant B-cell proliferation, tumors frequently develop resistance by bypassing this blockade. They achieve this by directly upregulating downstream cell-cycle machinery, specifically Cyclin D[2].
G1T38 dihydrochloride acts precisely at this downstream convergence point. By selectively binding to the ATP-binding pocket of CDK4 and CDK6, G1T38 prevents the formation of the active CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, thereby trapping E2F transcription factors and enforcing a strict G1/S phase cell cycle arrest[3].
Convergence of BTK and CDK4/6 pathways, illustrating the distinct target of G1T38 (Lerociclib).
Quantitative Profiling and Pharmacokinetic Advantages
First-generation CDK4/6 inhibitors (such as palbociclib and ribociclib) are notorious for causing severe, dose-limiting neutropenia, necessitating mandatory "drug holidays" that can allow tumors to regrow and mutate[3].
G1T38 was rationally designed to widen the therapeutic window. The causality behind its reduced hematological toxicity lies in its differential tissue distribution. Preclinical models demonstrate that G1T38 accumulates preferentially in tumor tissue while maintaining lower plasma concentrations, effectively sparing myeloid progenitor cells in the bone marrow[3]. This allows for continuous, daily oral dosing.
Table 1: Kinase Selectivity Profile of G1T38 Dihydrochloride
Data summarizes the biochemical IC50 values, demonstrating >1000-fold selectivity over off-target CDKs.
| Kinase Target | Associated Cyclin | Biochemical IC50 | Selectivity Ratio (vs CDK4) |
| CDK4 | Cyclin D1 | 1 nM | 1x (Primary Target) |
| CDK6 | Cyclin D3 | 2 nM | 2x |
| CDK9 | Cyclin T | 28 nM | 28x |
| CDK5 | p35 | 832 nM | 832x |
| CDK1 / 2 / 7 | Various | > 1000 nM | > 1000x |
Therapeutic Synergy: G1T38 in BTK-Resistant Malignancies
In mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL), prolonged BTK inhibition often selects for clones with mutations (e.g., BTK C481S) or alternative pathway activations that drive Cyclin D overexpression[2]. Because Cyclin D is the obligate activator of CDK4/6, applying G1T38 effectively neutralizes this downstream resistance mechanism. The combination of a BTK inhibitor and G1T38 creates a "vertical blockade" within the signaling network, demonstrating profound synergistic cytotoxicity and providing a rationale for combination clinical trials.
Experimental Methodologies: Evaluating Synergy
To ensure high trustworthiness and reproducibility, the following protocol outlines a self-validating system for assessing the synergistic effect of G1T38 and a BTK inhibitor in resistant cell lines.
Protocol: High-Throughput Synergy Matrix Assay
Rationale: We utilize a 6x6 checkerboard dose matrix to capture the full dose-response landscape. This is a mathematical prerequisite for calculating the Chou-Talalay Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
Step-by-Step Methodology:
-
Cell Seeding: Harvest BTK-inhibitor resistant MCL cells (e.g., Mino or Jeko-1 lines with acquired resistance) in the exponential growth phase. Seed at
cells/well in a 96-well opaque white plate using 90 µL of RPMI-1640 media supplemented with 10% FBS. -
Compound Preparation: Prepare 10X working stocks of G1T38 and the BTK inhibitor in media (maximum final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity).
-
Matrix Dosing (Self-Validating Step):
-
Add 5 µL of G1T38 and 5 µL of BTK inhibitor to the respective wells to create a 6x6 concentration matrix.
-
Critical Control: The matrix must include single-agent arms (Drug A alone, Drug B alone) to validate the baseline IC50 for each compound independently.
-
Vehicle Control: Include wells treated with 0.1% DMSO to serve as the 100% viability baseline.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Quantification: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition & Analysis: Read luminescence using a microplate reader. Normalize data against the vehicle control and process the matrix through CompuSyn software to generate the Chou-Talalay CI values.
Step-by-step experimental workflow for evaluating G1T38 and BTK inhibitor synergy in vitro.
Conclusion
While initial queries may misclassify G1T38 dihydrochloride as a BTK inhibitor, its true identity as a highly selective, second-generation CDK4/6 inhibitor is what makes it so valuable to modern oncology[1]. By acting downstream of the BCR/BTK signaling cascade, G1T38 bypasses common resistance mechanisms, offering a potent, continuous-dosing therapeutic strategy that synergizes flawlessly with existing BTK-targeted regimens[2].
References
-
Title: Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors Source: Oncotarget URL: [Link]
-
Title: Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches Source: Cancers (MDPI) URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with... | Oncotarget [oncotarget.com]
Methodological & Application
Advanced Protocol for PBMC Culture and Immunomodulation Assays using G1T38 (Trilaciclib)
Executive Summary
G1T38 (Trilaciclib) is a highly potent, selective, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Originally developed as a first-in-class myelopreservation therapy, it is administered prior to cytotoxic chemotherapy to protect hematopoietic stem and progenitor cells (HSPCs) and immune cells from chemotherapy-induced damage[1]. In the context of Peripheral Blood Mononuclear Cell (PBMC) cultures, G1T38 is utilized to study transient G1 cell cycle arrest and its paradoxical role in enhancing T-cell activation, promoting the formation of CD45RO+ memory T cells, and modulating the tumor microenvironment[2].
This application note provides a comprehensive, self-validating protocol for isolating, activating, and treating PBMCs with G1T38, grounded in established mechanistic causality.
Mechanistic Rationale & Causality
To effectively design a G1T38 assay, one must understand the causality of the CDK4/6-Retinoblastoma (RB) pathway. In resting T cells (G0 phase), the RB protein is hypophosphorylated and actively sequesters E2F transcription factors. Upon mitogenic stimulation (e.g., via CD2/CD3/CD28), CDK4 and CDK6 are upregulated, which phosphorylate RB. Hyperphosphorylated RB releases E2F, driving the transcription of genes necessary for the G1-to-S phase transition[3].
G1T38 acts as a competitive inhibitor of CDK4/6. By preventing RB phosphorylation, it induces a precise and reversible G1 arrest[4]. In PBMC cultures, this transient arrest prevents activation-induced exhaustion and skews T-cell differentiation toward a CD62L^lo^ CD69^hi^ effector memory (CD45RO+) phenotype[2]. Because this mechanism is strictly dependent on a functional RB pathway, cells lacking RB will not respond to G1T38, providing a critical avenue for assay validation[3].
Mechanism of G1T38-mediated transient G1 arrest via the CDK4/6-RB signaling pathway.
Quantitative Parameters & Assay Design
Experimental success dictates utilizing the correct concentration of G1T38 based on the desired biological readout. The table below synthesizes the quantitative benchmarks required for precise assay design.
| Parameter | Value / Range | Application / Causative Justification |
| Biochemical IC50 | 1 – 2 nM | Highly potent and selective competitive inhibition of CDK4/6 over other CDKs[4]. |
| Cellular EC50 | ~23 nM | Effective baseline concentration for inhibiting proliferation in RB-proficient cells[3]. |
| Saturating Dose (Arrest) | 300 nM | Concentration required to achieve complete inhibition of RB phosphorylation and full G1 arrest[3]. |
| Immunomodulatory Dose | 50 – 100 nM | Optimal sub-saturating range for enhancing CD45RO+ memory T-cell differentiation without total suppression[2]. |
| Target Engagement Time | 16 – 24 hours | Near-complete reduction in RB phosphorylation occurs by 16 hours; optimal window for pRB flow cytometry[3]. |
| Phenotyping Timepoint | 7 – 14 days | Required duration of culture to observe significant shifts to effector memory states post-activation[2]. |
Step-by-Step Experimental Protocol
Step-by-step workflow for PBMC isolation, activation, G1T38 treatment, and analysis.
Phase 1: Reagent Preparation
-
G1T38 Stock Solution : Reconstitute G1T38 dihydrochloride in sterile, anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use tubes to prevent freeze-thaw degradation and store at -20°C.
-
Culture Media : Prepare RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
Phase 2: PBMC Isolation
-
Dilute fresh whole blood or buffy coat 1:1 with sterile PBS (Ca2+/Mg2+ free).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 × g for 30 minutes at room temperature with the brake off to preserve the mononuclear cell ring.
-
Harvest the buffy coat layer, wash twice with PBS, and resuspend in Culture Media. Assess viability using Trypan Blue (viability should exceed 90%).
Phase 3: T-Cell Activation and G1T38 Treatment
-
Seed PBMCs at a density of
cells/mL in a 24-well or 96-well plate. -
Activation : Stimulate T cells using CD2/CD3/CD28 activation beads at a 1:1 bead-to-cell ratio[2]. Alternatively, use Phytohemagglutinin (PHA) at 5 μg/mL for broad lymphocyte stimulation[5].
-
Dosing Strategy :
-
For complete G1 arrest / Myelopreservation studies: Add G1T38 to a final concentration of 300 nM[3].
-
For Immunomodulation / Memory T-cell studies: Add G1T38 to a final concentration of 50 nM or 100 nM[2].
-
Timing: G1T38 can be added at Day 0, Day 1, or Day 3 post-activation depending on whether you are studying the prevention of initial cell cycle entry or the arrest of actively dividing cells[2].
-
Phase 4: Downstream Analytical Readouts
-
Target Engagement (24 Hours) : Harvest cells, fix, and permeabilize. Stain with anti-phospho-RB (Ser807/811) antibodies. Analyze via flow cytometry to confirm the blockade of the CDK4/6-RB axis[4].
-
Proliferation Assay (72 Hours) : Pulse the culture with 10 μM EdU (5′-ethynyl-2′-deoxyuridine) during the final 2–4 hours of incubation. Utilize Click-iT chemistry to quantify the percentage of cells actively synthesizing DNA (S-phase)[5].
-
Immunophenotyping (Days 7–14) : Harvest cells and stain for surface markers including CD4, CD8, CD45RO, CD62L, and CD69. G1T38-treated cultures should exhibit a statistically significant increase in the frequency of CD45RO+ memory T cells compared to vehicle controls[2].
Quality Control & Self-Validating Systems
A rigorously designed protocol must be self-validating to distinguish between true CDK4/6 inhibition, drug degradation, and non-specific toxicity. Incorporate the following controls into every run:
-
Target Engagement Validation : If pRB (Ser807/811) is not reduced by >85% at the 300 nM saturating dose at 24 hours, the G1T38 stock has likely degraded, or the cells have bypassed the RB restriction point.
-
Specificity Control (RB-Null System) : Treat an RB-disrupted cell line in parallel. G1T38 should exert zero effect on the cell cycle of RB-deficient cells, even at concentrations up to 2.5 μM[3]. If G1 arrest is observed in this control, it indicates off-target kinase inhibition or solvent toxicity[4].
-
Viability Baseline (Cytostatic vs. Cytotoxic) : G1T38 is strictly cytostatic. Annexin V/PI flow cytometry must confirm that the apoptotic rate of the 300 nM G1T38-treated group is statistically equivalent to the 0.1% DMSO vehicle control[4].
References
-
Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Source: Oncotarget / PubMed Central (PMC) URL:[Link]
-
Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer. Source: Cancer Chemotherapy and Pharmacology / PubMed Central (PMC) URL:[Link]
-
1314 Trilaciclib, an intravenous cyclin-dependent kinase 4/6 inhibitor, enhances antitumor responses by modulating T cells. Source: Journal for ImmunoTherapy of Cancer (BMJ) URL:[Link]
Sources
- 1. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. G1T38 dihydrochloride | Benchchem [benchchem.com]
- 4. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Strategies for In Vivo Formulation and Vehicle Selection for G1T38 Dihydrochloride (Lerociclib)
For Researchers, Scientists, and Drug Development Professionals
Introduction: G1T38 (Lerociclib) and the Formulation Imperative
G1T38, also known as Lerociclib, is a potent and selective second-generation oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][3] By preventing the phosphorylation of the Retinoblastoma (Rb) protein, G1T38 blocks the G1-to-S phase transition of the cell cycle, thereby inhibiting the proliferation of Rb-competent tumor cells.[2][4] Preclinical studies have demonstrated its efficacy in models of breast and non-small cell lung cancer.[1][5] A key differentiating feature of G1T38 is its unique pharmacokinetic profile, which may permit continuous daily dosing without the severe neutropenia often associated with first-generation CDK4/6 inhibitors, potentially eliminating the need for treatment holidays.[1][6][7]
The primary challenge in translating the potent in vitro activity of G1T38 into robust in vivo efficacy lies in its physicochemical properties. As a poorly water-soluble molecule, achieving adequate and consistent systemic exposure upon oral administration is a significant hurdle.[8] This application note serves as a comprehensive guide for the rational design, preparation, and characterization of preclinical formulations for G1T38 dihydrochloride, grounded in scientific principles and field-proven methodologies.
Physicochemical Characterization: The Blueprint for Formulation Design
A thorough understanding of a compound's physicochemical properties is the foundation of any successful formulation strategy.[9] For G1T38, the key parameters dictate a focused approach to overcoming solubility challenges.
| Property | Value / Description | Implication for Formulation |
| Chemical Name | 2′-((5-(4-isopropylpiperazin-1-yl)pyridin-2-yl)amino)-7′,8′dihydro-6′H-spiro[cyclohexane-1,9′-pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one dihydrochloride | Complex, multi-ring structure. |
| Molecular Formula | C₂₆H₃₄N₈O (Free Base) | - |
| Molecular Weight | 474.61 g/mol (Free Base) | High molecular weight can sometimes impact permeability. |
| Form | Solid powder | Amenable to suspension or solubilization strategies. |
| Aqueous Solubility | Poorly soluble; solubility is pH-dependent, increasing in acidic conditions.[8][10] | Critical Challenge. Direct aqueous solutions are not feasible at neutral pH. The dihydrochloride salt form is used to leverage low pH for potential dissolution. Likely a BCS Class II or IV compound. |
| Calculated LogP | 3.50 (AlogP)[11] | Indicates moderate lipophilicity, suggesting that permeability is unlikely to be a limiting factor for absorption (characteristic of BCS Class II). |
| pKa | Basic[8] | The molecule contains basic nitrogens, making it suitable for salt formation (dihydrochloride) to enhance solubility in acidic environments like the stomach. |
Strategic Vehicle Selection: A Decision-Making Framework
Given G1T38's poor aqueous solubility, the choice of vehicle is critical and must be tailored to the specific goal of the in vivo study (e.g., toxicology vs. efficacy). The primary objective is to ensure sufficient drug exposure to yield meaningful and reproducible data.
The decision process for selecting an appropriate formulation path can be visualized as follows:
Caption: Vehicle selection workflow for G1T38 dihydrochloride.
Detailed Formulation Protocols
Based on the strategic framework, two primary formulation approaches are recommended. Protocol 1 represents a straightforward, robust starting point, while Protocol 2 is a more advanced strategy designed to maximize oral bioavailability.
Protocol 1: Simple Aqueous Suspension (for High-Dose Toxicology and Initial Screening)
Rationale: Suspensions are often the preferred formulation for early preclinical studies, especially toxicology, because they allow for the administration of high doses without introducing complex excipients that could have their own toxicological effects.[12] This formulation relies on creating a uniform dispersion of fine drug particles in an aqueous vehicle.
Materials:
-
G1T38 Dihydrochloride
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Purified Water (e.g., Milli-Q or equivalent)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Glass beaker and graduated cylinder
-
Analytical balance
Step-by-Step Methodology:
-
Prepare the Vehicle: Create a 0.5% (w/v) CMC-Na solution. To do this, slowly add 0.5 g of CMC-Na to 100 mL of purified water while stirring vigorously with a magnetic stir bar. Continue to stir until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
Weigh the API: Accurately weigh the required amount of G1T38 dihydrochloride based on the target concentration and final volume. For example, for a 10 mg/mL formulation in a 10 mL final volume, weigh 100 mg of the API.
-
Create a Paste (Wetting Step): Place the weighed G1T38 powder into a mortar. Add a small volume (e.g., 1-2 mL) of the 0.5% CMC-Na vehicle. Gently triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining 0.5% CMC-Na vehicle to the paste in the mortar while continuing to mix.
-
Homogenize: Transfer the mixture to a glass beaker and stir with a magnetic stir bar for at least 30 minutes to ensure a homogenous suspension.
-
Storage: Store the final suspension in a sealed, labeled container at 2-8°C, protected from light. Ensure continuous stirring or vigorous shaking immediately before each dose is drawn to guarantee dose uniformity.
Protocol 2: Amorphous Solid Dispersion (ASD) (for Enhanced Bioavailability in Efficacy Studies)
Rationale: For a poorly soluble compound like G1T38, the dissolution rate can be the limiting factor for oral absorption. Converting the crystalline drug into a high-energy amorphous state, stabilized within a polymer matrix, can dramatically increase its apparent solubility and dissolution rate in the gastrointestinal tract, thereby enhancing bioavailability.[13][14][15] This is particularly valuable for efficacy studies where maximizing systemic exposure is paramount.[16]
Materials:
-
G1T38 Dihydrochloride
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), NF grade
-
Methanol, ACS grade
-
Spray dryer apparatus
-
0.5% Hydroxypropyl Methylcellulose (HPMC) in purified water (for reconstitution)
Step-by-Step Methodology:
Part A: Preparation of the Amorphous Solid Dispersion Powder
-
Prepare the Spray Solution: Determine the desired drug-to-polymer ratio (e.g., 25% drug load: 1 part G1T38 to 3 parts HPMCAS). Dissolve both G1T38 and HPMCAS in methanol to create a clear solution with a total solids concentration of approximately 2-5% (w/v). Ensure complete dissolution.
-
Set Up the Spray Dryer: Optimize spray drying parameters (e.g., inlet temperature, spray rate, atomization gas flow) according to the instrument manufacturer's guidelines to ensure efficient solvent evaporation without causing thermal degradation of the API.
-
Spray Drying: Atomize the feed solution into the drying chamber. The rapid evaporation of the methanol solvent traps the G1T38 molecules in an amorphous state, molecularly dispersed within the HPMCAS polymer matrix.[14]
-
Collect and Dry: Collect the resulting fine powder from the cyclone. To ensure removal of residual solvent, dry the ASD powder under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the ASD powder using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Part B: Reconstitution for Dosing
-
Prepare Reconstitution Vehicle: Prepare a 0.5% (w/v) solution of HPMC in purified water. HPMC acts as a suspending agent and can also help inhibit precipitation of the drug in the dosing vehicle.
-
Reconstitute the ASD: Shortly before dosing, weigh the required amount of the G1T38-HPMCAS ASD powder and suspend it in the 0.5% HPMC vehicle to achieve the target concentration. For example, to achieve a 10 mg/mL dose of G1T38 from a 25% drug-loaded ASD, you would suspend 40 mg of the ASD powder in each mL of the vehicle.
-
Homogenize and Dose: Vortex and stir the suspension thoroughly to ensure uniformity. Administer the dose promptly after preparation.
Quality Control and Stability Assessment
Ensuring the quality and stability of any preclinical formulation is non-negotiable for data integrity.[17] A well-defined QC protocol validates the preparation method and confirms that the test system receives the intended dose.[18]
QC Protocol:
-
Sample Collection: Immediately after preparation, collect samples from the top, middle, and bottom of the bulk formulation to assess homogeneity.[19]
-
Analysis: Use a validated analytical method, such as HPLC-UV or LC-MS/MS, to perform the following tests.[20]
-
Stability Assessment: Store aliquots of the formulation under intended storage conditions (e.g., 2-8°C) and at room temperature.[20] Re-test the samples at specified time points (e.g., 4 hours, 24 hours, 7 days) to determine the stability of the formulation over the intended period of use.
| Test Parameter | Acceptance Criteria | Rationale |
| Appearance | Uniform, homogenous suspension. Free of large agglomerates or foreign matter. | Ensures proper dispersion and quality of the preparation. |
| pH | Record value. Should be consistent between batches. | Monitors for potential chemical degradation or changes in the formulation. |
| Potency (Assay) | 90.0% - 110.0% of the target concentration. | Confirms the formulation was prepared at the correct concentration.[18] |
| Homogeneity | Relative Standard Deviation (RSD) of concentrations from T, M, B samples should be ≤ 5%. | Guarantees that each dose administered from the bulk container is uniform.[19] |
| Stability | Potency remains within 90.0% - 110.0% of the initial concentration over the test period. | Confirms that the API does not degrade in the vehicle under storage and use conditions. |
Appendix
A1: Mechanism of Action Visualization
The following diagram illustrates the CDK4/6-Rb signaling pathway and the mechanism of action of G1T38.
Caption: G1T38 inhibits the active Cyclin D-CDK4/6 complex.
A2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| API fails to wet or forms clumps in suspension | Insufficient trituration; poor initial dispersion. | Ensure the creation of a smooth, uniform paste with a small amount of vehicle before diluting to the final volume. |
| Inconsistent dosing results in vivo | Poor homogeneity of the suspension; API settling. | Ensure continuous stirring during dosing or vortex vigorously immediately before drawing each dose. Confirm homogeneity via QC testing (T, M, B sampling). |
| Formulation fails potency or stability testing | Chemical degradation of API; incompatibility with excipients. | Check the pH of the formulation. Ensure storage at 2-8°C and protection from light. If instability persists, a different vehicle system may be required. |
| Precipitation observed in spray-dried ASD reconstitution | Drug concentration exceeds the supersaturation limit that can be maintained by the polymer. | Decrease the drug load in the ASD. Increase the concentration of HPMC or other precipitation inhibitors in the reconstitution vehicle. |
A3: References
-
Bisi, J.E., Sorrentino, J.A., Jordan, J.L., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget, 8(26), 42343-42358. [Link]
-
O'Leary, B., Finn, R.S., & Turner, N.C. (2016). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer. British Journal of Cancer, 115(8), 945-952. [Link]
-
Finn, R.S., Aleshin, A., & Slamon, D.J. (2016). Targeting the cyclin-dependent kinases (CDK) 4/6 in estrogen receptor-positive breast cancers. Breast Cancer Research, 18(1), 17. [Link]
-
Bisi, J.E., Sorrentino, J.A., Jordan, J.L., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget. [Link]
-
Bisi, J.E., Sorrentino, J.A., Jordan, J.L., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. ResearchGate. [Link]
-
Bisi, J.E., Sorrentino, J.A., Jordan, J.L., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. PubMed. [Link]
-
Sorrentino, J. A., Bisi, J. E., Strum, J. C., & Roberts, P. J. (2019). CDK4/6 INHIBITION WITH LEROCICLIB (G1T38) DELAYS ACQUIRED RESISTANCE TO TARGETED THERAPIES IN PRECLINICAL MODELS OF NON-SMALL CELL LUNG CANCER. Molecular Cancer Therapeutics. [Link]
-
D'Arcangelo, M., et al. (2023). Retinoblastoma Expression and Targeting by CDK4/6 Inhibitors in Small Cell Lung Cancer. Cancer Research. [Link]
-
Deb, P. K., & D'Souza, A. (2019). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]
-
Wikipedia. (n.d.). Retinoblastoma protein. Wikipedia. [Link]
-
Outsourced Pharma. (n.d.). Rapid Development Of Amorphous Solid Dispersions For Improved Bioavailability. Outsourced Pharma. [Link]
-
Singh, A., Van den Mooter, G. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. [Link]
-
Sorrentino, J. A., Bisi, J. E., Roberts, P. J., & Strum, J. C. (2016). Abstract 2824: G1T38, a novel, oral, potent and selective CDK4/6 inhibitor for the treatment of Rb competent tumors. Cancer Research. [Link]
-
University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. [Link]
-
Smith, A. (2025). How to Assess Preclinical Dose Formulation Homogeneity. Pharmaceutical Technology. [Link]
-
Mudie, D. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]
-
BioBoston Consulting. (2024). Quality Control In Preclinical Research: Ensuring Reliable Data For Drug Development. BioBoston Consulting. [Link]
-
Singh, S., Handa, T., & Narang, R. S. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Lerociclib. PubChem. [Link]
-
Scheers, I., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Clinical Pharmacokinetics. [Link]
-
Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. [Link]
-
European Bioinformatics Institute. (n.d.). Compound: LEROCICLIB (CHEMBL3904602). ChEMBL. [Link]
-
Scantox. (n.d.). Preclinical Drug Formulation. Scantox. [Link]
-
Shah, S. K., et al. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. [Link]
-
Google Patents. (n.d.). IL298294A - Cyclin-dependent kinase inhibiting compounds for the treatment of medical disorders. Google Patents.
-
Zhang, S., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. [Link]
Sources
- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Lerociclib | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Compound: LEROCICLIB (CHEMBL3904602) - ChEMBL [ebi.ac.uk]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. contractpharma.com [contractpharma.com]
- 16. Rapid Development Of Amorphous Solid Dispersions For Improved Bioavailability [drugdeliveryleader.com]
- 17. biobostonconsulting.com [biobostonconsulting.com]
- 18. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 19. pharmtech.com [pharmtech.com]
- 20. scantox.com [scantox.com]
Application Note: High-Throughput Determination of IC50 Values for G1T38 Dihydrochloride in Primary B-Cell Proliferation Assays
Audience: Researchers, immunologists, and drug development professionals. Focus: Mechanistic assay design, causality in protocol steps, and robust IC50 quantification for the CDK4/6 inhibitor G1T38 (Lerociclib).
Mechanistic Rationale & Target Biology
G1T38 dihydrochloride (Lerociclib) is a highly potent, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1]. In the context of immunology and oncology, evaluating the immunomodulatory effects of CDK4/6 inhibitors on lymphocyte populations is critical.
Primary B-cells reside in a quiescent
Because G1T38 selectively competes for the ATP-binding pocket of CDK4/6, it prevents Rb phosphorylation, trapping the B-cells in a reversible
Fig 1: Mechanism of G1T38 inhibiting CDK4/6-mediated B-cell proliferation.
Assay Design: Causality & Self-Validation
To ensure a high degree of scientific integrity (E-E-A-T), this protocol is engineered as a self-validating system . Every step is chosen based on specific causal relationships:
-
Readout Selection (CFSE vs. ATP-Luminescence): While CellTiter-Glo (CTG) is common for tumor lines, it measures ATP as a proxy for cell number. Activated B-cells undergo "blastogenesis" (massive size and metabolic increases) before dividing. CTG can yield false-positive proliferation signals due to this metabolic burst. Therefore, we use CFSE (Carboxyfluorescein succinimidyl ester) flow cytometry. CFSE covalently binds intracellular amines and dilutes exactly 2-fold with each division, directly proving cytostasis.
-
Isolation Strategy: We utilize Negative Magnetic Selection . Positive selection (e.g., anti-CD19 beads) cross-links surface receptors, prematurely triggering intracellular signaling cascades that confound the true baseline of the assay.
-
Internal Validations: The assay incorporates three strict controls:
-
Unstimulated Control: Establishes the
baseline (CFSE ). -
Stimulated + Vehicle (DMSO) Control: Defines 100% maximum proliferation (CFSE
). -
Viability Dye (7-AAD): Proves that the lack of proliferation is due to targeted
arrest (the mechanism of G1T38) rather than off-target compound toxicity[4].
-
Quantitative Data Summary
Understanding the baseline potency of G1T38 is required to design the serial dilution curve. G1T38 demonstrates extreme selectivity for CDK4/6 over other kinases and requires an intact Rb pathway to function[2],[4].
Table 1: Quantitative Profiling of G1T38 (Lerociclib)
| Target / Cell Type | Parameter | Value | Reference |
| CDK4 / Cyclin D1 | Biochemical IC | 1 nM | [1],[2] |
| CDK6 / Cyclin D3 | Biochemical IC | 2 nM | [1],[2] |
| CDK9 / Cyclin T | Biochemical IC | 28 nM | [2] |
| CDK1 / Cyclin B1 | Biochemical IC | 2,400 nM | [2] |
| WM266-4 Melanoma Cells | Cell Cycle Arrest (G1) EC | ~20 nM | [1],[2] |
| Rb-Competent Cancer Cells | Proliferation EC | 23 – 784 nM | [2],[4] |
| Non-Rb-Expressing Cells | Proliferation EC | > 2,500 nM | [2],[4] |
Field Insight: Because primary B-cells are Rb-competent, their expected IC
High-Throughput Protocol
Reagents & Equipment
-
Cells: Primary murine splenocytes or human PBMCs.
-
Stimulants: F(ab')2 anti-mouse IgM (10 µg/mL) and anti-CD40 (5 µg/mL) to mimic T-cell independent activation.
-
Dyes: CFSE (5 µM), 7-AAD viability dye.
Step-by-Step Methodology
-
B-Cell Isolation: Isolate primary B-cells using a negative selection magnetic bead kit. Resuspend in pre-warmed PBS at
cells/mL. -
CFSE Labeling: Add CFSE to a final concentration of 5 µM. Incubate in the dark at 37°C for exactly 10 minutes. Critical Step: Quench immediately with 5 volumes of ice-cold complete media (containing 10% FBS) to absorb unbound dye and prevent cellular toxicity. Wash three times.
-
Cell Seeding: Plate CFSE-labeled B-cells at
cells/well in a 96-well U-bottom plate. -
Compound Dilution: Prepare a 12-point, 3-fold serial dilution of G1T38 in complete media. The final well concentrations should range from 10 µM down to 0.05 nM[3]. Ensure the final DMSO concentration remains constant (≤0.1%) across all wells to prevent solvent-induced stress.
-
Treatment & Stimulation: Add the G1T38 dilutions to the respective wells. Incubate for 1 hour at 37°C to allow target engagement before adding the stimulation cocktail (anti-IgM + anti-CD40).
-
Incubation: Culture the cells for 72 to 96 hours at 37°C, 5% CO
. -
Harvest & Staining: Pellet cells, wash with FACS buffer, and stain with 7-AAD for 15 minutes on ice to exclude dead cells.
-
Data Acquisition: Analyze via flow cytometry, capturing a minimum of 10,000 live (7-AAD negative) singlet events per well.
Fig 2: Step-by-step workflow for the G1T38 B-cell proliferation assay.
Data Analysis & IC50 Modeling
To calculate the IC
-
Gating Strategy: Gate on Lymphocytes (FSC vs. SSC)
Singlets (FSC-A vs. FSC-H) Live Cells (7-AAD negative). -
Normalization: Convert the raw proliferation percentage into a normalized response:
-
0% Inhibition (Bottom) = Proliferation of the Stimulated + Vehicle Control.
-
100% Inhibition (Top) = Proliferation of the Unstimulated Control.
-
-
Non-Linear Regression: Export the normalized data to a statistical software (e.g., GraphPad Prism). Plot the Log
of the G1T38 concentration (X-axis) against the Normalized Proliferation % (Y-axis). -
Curve Fitting: Fit the data using a Four-Parameter Logistic (4PL) regression model:
The IC is defined as the exact concentration of G1T38 required to reduce B-cell proliferation by 50% relative to the vehicle control. Because G1T38 relies on the Rb pathway, any B-cell lines lacking functional Rb will yield a flat curve, demonstrating resistance (>2.5 µM)[4].
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: G1T38 Dihydrochloride (Lerociclib) Dosing Schedules for Murine Autoimmune Models
Target Audience: Principal Investigators, In Vivo Pharmacologists, and Preclinical Drug Development Scientists Document Type: Mechanistic Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The repurposing of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors from oncology to autoimmune research represents a paradigm shift in managing hyperproliferative inflammatory diseases. G1T38 dihydrochloride (also known as Lerociclib) is a highly potent, orally bioavailable, and selective CDK4/6 inhibitor. It exhibits an IC50 of 1 nM for CDK4/CyclinD1 and 2 nM for CDK6/CyclinD3[1].
While first-generation CDK4/6 inhibitors like palbociclib have demonstrated efficacy in murine models of Rheumatoid Arthritis (RA) and Multiple Sclerosis (MS), G1T38 provides a superior pharmacokinetic and pharmacodynamic profile. At equivalent doses (e.g., 50 mg/kg), G1T38 has been shown to be significantly more efficacious than palbociclib in vivo[1].
Causality in Autoimmune Models
In autoimmune pathologies such as the Collagen-Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE) models, disease progression is driven by the rapid expansion of autoreactive T-cells and the hyperproliferation of fibroblast-like synoviocytes (FLS)[2]. G1T38 intervenes by blocking the ATP-binding pocket of the CDK4/6 complex, preventing the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein[3]. This sequesters E2F transcription factors, forcing a robust and sustained G1 cell cycle arrest (EC50 ~20 nM)[3]. Consequently, this halts FLS proliferation and suppresses the secretion of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) without permanently ablating the immune compartment[2].
Mechanism of action of G1T38 in suppressing autoimmune pathology via CDK4/6 inhibition.
Quantitative Pharmacological Parameters
To design an effective in vivo dosing schedule, researchers must align the physical properties of G1T38 with murine metabolic rates. Murine clearance of small molecules is significantly faster than in humans; thus, maintaining the ~20 nM EC50 required for G1 arrest necessitates specific dosing strategies[3].
Table 1: G1T38 Dihydrochloride Parameters & Experimental Implications
| Parameter | Value | Experimental Causality & Implication |
| Target Affinity (IC50) | CDK4: 1 nM, CDK6: 2 nM[1] | Exceptional potency allows for lower systemic toxicity compared to broad-spectrum kinase inhibitors. |
| In Vitro Efficacy (EC50) | ~20 nM (G1 Arrest)[3] | Establishes the target plasma trough concentration required to maintain continuous suppression of autoreactive cells. |
| Murine Dosing Range | 10 – 100 mg/kg/day[1][3] | 50-100 mg/kg daily dosing compensates for rapid murine metabolism, ensuring sustained target engagement. |
| Time to PD Effect | < 1 hour[3] | G1T38 reduces Rb phosphorylation within 1 hour post-treatment[3], dictating the optimal window for blood sampling. |
| Aqueous Solubility | 95 mg/mL in H₂O[3][4] | Enables high-concentration formulations for low-volume oral gavage (PO) or intraperitoneal (IP) administration. |
Experimental Protocols & Self-Validating Workflows
The following protocols are designed with a Self-Validating System . By incorporating a pharmacodynamic (PD) readout (pRb reduction) directly into the workflow, researchers can definitively prove that a lack of efficacy is due to the biological model, not a failure in drug formulation or delivery.
Protocol A: Formulation of G1T38 Dihydrochloride
Note: Proper formulation is critical. Incomplete dissolution leads to erratic absorption and variable in vivo exposure.
-
Weighing: Accurately weigh the required amount of G1T38 dihydrochloride powder in a sterile environment.
-
Solvent Addition: Add sterile ultra-pure H₂O or 5% Dextrose in water to achieve the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, requiring a 200 µL injection volume).
-
Mechanical Disruption: G1T38 dihydrochloride requires mechanical energy to reach its maximum solubility. Sonication is highly recommended until the solution is completely clear and free of micro-aggregates[3][4].
-
Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter prior to administration. Prepare fresh daily or store aliquots at -80°C to prevent degradation.
Protocol B: Dosing Schedule for CIA / EAE Models
To achieve continuous suppression of FLS and T-cell proliferation, a daily dosing regimen is required.
-
Acclimation & Baseline: Acclimate mice for 7 days. Record baseline weights and clinical scores.
-
Disease Induction: Induce the CIA model (via Type II collagen immunization) or EAE model (via MOG₃₅₋₅₅ peptide immunization).
-
Randomization: Once mice exhibit early clinical signs of disease (typically Day 10-14 post-induction), randomize them into vehicle and G1T38 treatment cohorts to ensure equal disease burden distribution.
-
Administration: Administer G1T38 at 50 mg/kg or 100 mg/kg once daily via oral gavage (PO) [1]. Daily oral administration has been shown to cause profound tumor growth inhibition in xenograft models[1], and this continuous pressure is similarly required to suppress the rapid turnover of autoimmune effector cells.
Protocol C: The Self-Validating PD Assay (pRb Measurement)
Because G1T38 reaches near-complete inhibition of Rb phosphorylation rapidly[3], target engagement must be verified in-life.
-
Sampling: On Day 3 of the dosing schedule, perform a submandibular bleed on a subset of mice (n=3 per group) exactly 1 hour post-dose .
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient.
-
Fixation & Permeabilization: Fix cells immediately in 4% PFA to preserve the phosphorylation state, followed by permeabilization with ice-cold methanol.
-
Flow Cytometry: Stain with antibodies against total Rb and phospho-Rb (e.g., pRb-Ser780).
-
Validation Gate: A successful dose will demonstrate a >70% reduction in the pRb/total Rb ratio in the G1T38 cohort compared to the vehicle cohort. If this reduction is absent, halt the experiment and troubleshoot the formulation (Protocol A).
In vivo experimental workflow for G1T38 dosing and pharmacodynamic validation in murine models.
Troubleshooting & Expert Insights
-
Inconsistent Clinical Scoring: If the disease score fluctuates wildly between days, verify the dosing technique. Oral gavage can induce stress-related weight loss, which confounds autoimmune scoring. Ensure highly trained personnel perform the daily dosing.
-
Lack of PD Response: If pRb levels remain high 1 hour post-dose[3], the drug may have precipitated in the gastrointestinal tract. Ensure the vehicle pH is neutral and that sonication was sufficient to fully dissolve the dihydrochloride salt[4].
-
Immunomodulation vs. Immunosuppression: Unlike broad-spectrum immunosuppressants, CDK4/6 inhibitors like G1T38 modulate the immune system by enhancing T-cell activation profiles while restricting hyperproliferation[5]. Expect to see altered cytokine profiles (reduction in IL-6, potential increase in TH1 cytokines) rather than total leukocyte ablation[2][5].
References
-
Targeting fibroblast-like synoviocytes with CDK4/6 inhibitors as a novel, non-immunosuppressive treatment strategy for rheumatoid arthritis - Clinical and Experimental Rheumatology. Available at:[Link]
-
CDK4/6 Inhibition Augments Antitumor Immunity by Enhancing T-cell Activation - Cancer Discovery (AACR Journals). Available at:[Link]
Sources
Application Note: Time-Course Experiments for G1T38 Dihydrochloride (Lerociclib) Inhibition Efficacy
Introduction & Mechanistic Rationale
G1T38 dihydrochloride (Lerociclib) is a highly potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . In preclinical oncology and drug development, establishing the precise temporal kinetics of target inhibition is critical. Time-course experiments are required to determine the onset, duration, and phenotypic consequences of CDK4/6 inhibition.
The primary mechanism of G1T38 relies on blocking the phosphorylation of the Retinoblastoma (RB) tumor suppressor protein. In its hypophosphorylated (active) state, RB sequesters E2F transcription factors, preventing the transcription of genes required for the G1-to-S phase transition. By inhibiting CDK4/6, G1T38 induces a robust and precise G1 cell cycle arrest .
Fig 1: Mechanism of action of G1T38 (Lerociclib) inhibiting CDK4/6 to prevent G1-to-S phase transition.
Quantitative Efficacy Profile
Understanding the baseline biochemical and cellular metrics of G1T38 is essential before designing time-course assays. The table below summarizes the established efficacy parameters .
| Target / Parameter | Value / Metric | Experimental Context & Notes |
| CDK4 / Cyclin D1 | IC₅₀ = 1 nM | Biochemical microfluidic kinase detection assay. |
| CDK6 / Cyclin D3 | IC₅₀ = 2 nM | Demonstrates high selectivity over other CDKs (e.g., CDK9). |
| G1 Arrest (WM2664) | EC₅₀ ≈ 20 nM | Robust G1 arrest maintained through 300 nM (300x IC₅₀). |
| RB Phosphorylation | Complete Inhibition | Initial reduction at 1h; near-complete inhibition by 16h-24h (30–1000 nM). |
| RB-Null Cells | No Effect (up to 2.5 μM) | Validates that G1 arrest is strictly CDK4/6 and RB-dependent. |
Experimental Workflow & Causality
To validate the efficacy of G1T38, a dual-assay approach is recommended: Western Blotting to track the immediate biochemical response (RB phosphorylation) and Flow Cytometry to track the downstream phenotypic response (cell cycle arrest).
Causality in Experimental Design:
-
Cell Line Selection: WM2664 (melanoma) cells are utilized as the primary model because they are highly CDK4/6-dependent and RB-competent.
-
Self-Validating Control: Incorporating an RB-null cell line is a critical self-validating step. If G1T38 induces cell cycle arrest in RB-null cells, it indicates off-target toxicity. True CDK4/6 inhibitors should show no effect in RB-null environments up to high micromolar concentrations .
-
Temporal Resolution: Harvesting at 1 hour captures the immediate target engagement (kinase inhibition), while 16–24 hour timepoints capture the steady-state cellular response (complete G1 arrest).
Fig 2: Time-course experimental workflow for evaluating G1T38 efficacy via Western Blot and Flow.
Step-by-Step Protocols
Protocol A: In Vitro Time-Course Analysis of RB Phosphorylation (Western Blot)
This protocol details the extraction and quantification of phosphorylated RB to confirm target engagement.
Step 1: Cell Seeding and Synchronization
-
Seed WM2664 cells (RB-competent) and an appropriate RB-null control cell line into 6-well plates at a density of
cells/well. -
Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth. Note: Serum starvation may be used to synchronize cells in G0/G1 prior to release, ensuring a uniform baseline.
Step 2: G1T38 Dosing
-
Prepare a 10 mM stock solution of G1T38 dihydrochloride in DMSO.
-
Perform serial dilutions in complete culture media to achieve final well concentrations of 0 (Vehicle), 10, 30, 100, 300, and 1000 nM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.
Step 3: Time-Course Harvesting
-
Harvest distinct wells at 1h, 4h, 16h, and 24h post-treatment.
-
Wash cells twice with ice-cold PBS to halt kinase activity immediately.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving the transient p-RB state).
Step 4: Immunoblotting
-
Quantify protein concentration via BCA assay and load 20 μg of total protein per lane on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with primary antibodies against phospho-RB (Ser807/811) , total RB, and a loading control (e.g., α-tubulin).
-
Expected Result: G1T38 should reduce RB phosphorylation within 1 hour, with near-complete inhibition observed by 16 hours at concentrations
30 nM . Total RB levels should remain relatively constant.
Protocol B: Cell Cycle Arrest Dynamics via Flow Cytometry
This protocol quantifies the phenotypic result of G1T38 target engagement.
Step 1: Treatment and Harvest
-
Following the same seeding and dosing strategy as Protocol A, treat cells for 24 hours.
-
Trypsinize cells, ensuring the collection of both adherent and floating cells to avoid selection bias (floating cells may represent apoptotic populations).
-
Pellet cells at 300 x g for 5 minutes and wash with cold PBS.
Step 2: Fixation and PI Staining
-
Fix cells by adding them dropwise to 70% ice-cold ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash fixed cells twice with PBS to remove ethanol.
-
Resuspend the cell pellet in 500 μL of FxCycle™ PI/RNase Staining Solution (or 50 μg/mL Propidium Iodide + 100 μg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
Step 3: Flow Cytometry Analysis
-
Analyze samples using a flow cytometer, capturing at least 10,000 events per sample.
-
Gate out doublets using PI-Area vs. PI-Width plots to ensure only single cells are analyzed for DNA content.
-
Expected Result: A dose-dependent accumulation of cells in the G1 phase (2N DNA content) and a concomitant decrease in S and G2/M phases in WM2664 cells. RB-null cells should exhibit no significant deviation from the vehicle control .
In Vivo Translation: Efficacy and Dosing Strategy
Translating in vitro time-course data to in vivo models requires understanding the pharmacokinetic (PK) profile of G1T38. In mouse xenograft models (e.g., MCF7 ER+ breast cancer or NSCLC PDX models), G1T38 demonstrates significant tumor growth inhibition and tumor regression.
In Vivo Protocol Summary:
-
Implantation: Implant tumor fragments or cell suspensions subcutaneously into female athymic nude mice.
-
Randomization: Once tumors reach an average volume of 150–300 mm³, randomize mice into vehicle and treatment cohorts.
-
Dosing: Administer G1T38 via oral gavage at 50 mg/kg or 100 mg/kg once daily for 28 consecutive days .
-
Monitoring: Measure tumor volume via calipers every 3–4 days. G1T38 at 100 mg/kg typically elicits robust tumor regression (e.g., up to 38% regression in HER2+ models after 21 days) without severe systemic toxicity .
References
-
Bisi, J. E., Sorrentino, J. A., Jordan, J. L., Darr, D. D., Roberts, P. J., Tavares, F. X., & Strum, J. C. (2017). "Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors." Oncotarget, 8(26), 42343–42358.[Link]
Troubleshooting & Optimization
Improving solubility of G1T38 dihydrochloride in cell culture media
Subject: Optimization of Solubility and Stability in Cell Culture Systems Compound: G1T38 (Lerociclib) Dihydrochloride Target: CDK4/6 Document ID: TS-G1T38-SOL-V2.1
Executive Summary: The Solubility Paradox
G1T38 is supplied as a dihydrochloride salt to improve its shelf stability and initial dissolution. However, a common frustration among researchers is the "crash-out" effect: the compound dissolves perfectly in DMSO but precipitates immediately upon addition to cell culture media.
The Science: The dihydrochloride salt dissociates in solution. In the buffered environment of cell culture media (pH ~7.4), the compound tends to revert to its lipophilic free-base form, which has poor aqueous solubility. This guide provides a thermodynamic strategy to bypass this precipitation window while maintaining cell viability.
Preparation of Master Stock Solutions
Do not attempt to dissolve G1T38 directly in cell culture media or PBS. This will result in immediate precipitation and inaccurate dosing.
Recommended Solvent System
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Anhydrous, Cell Culture Grade) | G1T38 is highly soluble in DMSO (>50 mg/mL). Water promotes hydrolysis and instability. |
| Stock Concentration | 10 mM or 20 mM | High enough to allow small spiking volumes (<0.1% v/v), keeping DMSO toxicity negligible. |
| Storage | -80°C (Long-term) | Prevents degradation.[1] Aliquot into single-use vials to avoid freeze-thaw cycles (max 1 cycle recommended). |
Protocol: Reconstitution
-
Centrifuge the product vial before opening to ensure powder is at the bottom.
-
Add high-grade DMSO to yield a 10 mM stock.
-
Vortex vigorously for 1 minute.
-
Optional: If particles persist, warm the sealed vial to 37°C for 3-5 minutes. Sonication is generally not recommended for kinase inhibitors as it can degrade the compound if excessive heat is generated.
The "Anti-Precipitation" Dilution Workflow
The most critical step is the transfer from 100% DMSO to the aqueous media. We utilize a "Rapid Dispersion" technique to prevent local areas of supersaturation.
Visualization: The Dilution Logic
The following diagram illustrates the safe workflow to avoid the "Danger Zone" where precipitation occurs.
Figure 1: Workflow for preventing solvent shock. Direct, rapid dilution into warm media prevents the formation of crystal nuclei.
Step-by-Step Dilution Protocol
-
Pre-warm Media: Ensure your cell culture media is at 37°C . Cold media decreases solubility and accelerates precipitation.
-
The "Spike" Method (Recommended):
-
Calculate the volume required.[2][3] For a 10 µM final concentration using a 10 mM stock, you need a 1:1000 dilution.
-
Pipette the media into a tube first.
-
While vortexing the media gently (or swirling rapidly), inject the DMSO stock directly into the center of the liquid.
-
Do not touch the side of the tube with the tip (this creates a high-concentration film that precipitates).
-
-
Immediate Transfer: Apply to cells immediately. Do not store the diluted media for more than 4 hours.
Mechanism of Action & Biological Context
Understanding the pathway ensures you are observing on-target effects (G1 arrest) rather than toxicity from precipitation.
Pathway Diagram: CDK4/6 Inhibition
G1T38 inhibits the CDK4/6-Cyclin D complex, preventing the phosphorylation of the Retinoblastoma protein (Rb).[4]
Figure 2: G1T38 blocks the phosphorylation of Rb, sequestering E2F and enforcing G1 arrest.
Troubleshooting & FAQs
Q1: I see "needles" or crystals in my well 24 hours after treatment. What happened?
-
Diagnosis: This is likely "delayed precipitation." The compound was soluble initially but crashed out as the media pH fluctuated or evaporation occurred.
-
Fix:
Q2: Can I make an intermediate dilution in PBS (e.g., 10 mM DMSO -> 1 mM PBS -> Media)?
-
Answer: NO. This is the most common error. G1T38 is poorly soluble in PBS (pH 7.4) at 1 mM. It will precipitate in the PBS tube, and you will transfer a suspension, not a solution, to your cells. Always dilute directly from DMSO Stock -> Media.[3]
Q3: My cells are dying at high concentrations, but not arresting. Is this off-target toxicity?
-
Answer: Possibly. If you see rapid death (<24h) rather than cytostasis, it could be DMSO toxicity or compound precipitation settling on the cell monolayer (causing physical stress). Ensure a "Vehicle Control" (DMSO only) is run in parallel.
Q4: For animal studies (In Vivo), can I use this DMSO/Media method?
-
Answer: No. Media is not a suitable vehicle for dosing. A standard formulation for G1T38 in vivo is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline . This co-solvent system maintains solubility at higher concentrations required for oral gavage [1].
References
-
Bisi, J. E., et al. (2016).[] "Preclinical Characterization of G1T38: A Novel, Potent, and Selective Inhibitor of CDK4/6 for Use as an Oral Antineoplastic Agent."[8][9][10] Oncotarget, 7(50), 82414–82429.
-
MedChemExpress. "Lerociclib (G1T38) Dihydrochloride Product Information & Solubility."
-
SelleckChem. "G1T38 (Lerociclib) Chemical Properties and Handling."
-
BenchChem. "Technical Support: Preventing Compound Precipitation in Cell Culture Media."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lerociclib | CDK | TargetMol [targetmol.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting G1T38 (Lerociclib) Dihydrochloride Stability and Solubility
Welcome to the Technical Support Center for G1T38 (Lerociclib) dihydrochloride . G1T38 is a highly potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[1]. While it is a critical tool for inducing transient G1 cell cycle arrest in CDK4/6-dependent cells, researchers frequently encounter formulation challenges due to its complex physicochemical properties.
This guide provides authoritative troubleshooting strategies, focusing on the critical causality between pH levels, solvent selection, and the structural stability of the G1T38 dihydrochloride salt[2].
Part 1: Core FAQs & Troubleshooting Guides
Q1: Why does my G1T38 dihydrochloride stock solution precipitate when diluted into physiological cell culture media (pH ~7.4)?
The Issue: You observe immediate cloudiness or micro-precipitates when adding your aqueous G1T38 stock to standard DMEM or RPMI media. The Causality: G1T38 is a multi-ring heterocyclic compound containing basic amine moieties (piperazine and pyrimidine derivatives)[2]. It is supplied as a dihydrochloride salt to artificially lower the local pH and maximize aqueous solubility. At an acidic pH (pH < 4.0), the nitrogen atoms remain fully protonated, ensuring high solubility via ion-dipole interactions. However, as the pH approaches physiological levels (pH 7.35–7.45), the compound deprotonates into its free base form. This free base has drastically reduced polarity and extremely low aqueous solubility, driving the hydrophobic molecules out of solution[3]. The Solution: Always prepare concentrated aqueous stocks in weakly acidic buffers (e.g., 0.1 M Citrate Buffer, pH 3.5). When treating cells, perform the final dilution directly into the culture media immediately before application, ensuring the final concentration does not exceed the free base solubility limit (typically < 0.05 mg/mL at pH 7.4).
Q2: Can I use 100% DMSO to bypass the pH-dependent aqueous solubility issues for high-throughput screening?
The Issue: G1T38 crashes out or fails to fully dissolve in 100% DMSO at high concentrations (>20 mM). The Causality: While DMSO is a universal aprotic solvent for many small molecules, the dihydrochloride salt form of G1T38 possesses a strong crystal lattice energy. Highly polar salts prefer protic environments (like water) for optimal solvation and ion dissociation. In purely aprotic solvents like DMSO, the salt may not fully dissociate at high molarities, leading to incomplete solubilization[4]. The Solution: For in vitro assays requiring DMSO, do not exceed a 10 mM stock concentration. Alternatively, add a small percentage of acidified water (e.g., 5% v/v of 0.1 N HCl) to the DMSO to facilitate salt dissociation, or utilize N,N-dimethylacetamide (DMA), which yields superior solubility profiles for this specific class of CDK4/6 inhibitors[5].
Q3: How does pH affect the long-term chemical stability of G1T38?
The Issue: A previously clear stock solution of G1T38 stored at neutral pH loses potency over time and exhibits a color change. The Causality: Storing G1T38 in alkaline or neutral solutions accelerates chemical degradation. The unprotonated secondary and tertiary amines present at higher pH levels are highly susceptible to oxidative attack by dissolved oxygen or reactive oxygen species (ROS)[5]. The Solution: For long-term storage, keep the compound as a lyophilized powder desiccated at -20°C. If a working solution must be stored, maintain it at pH < 4.5, purge the vial with nitrogen gas to displace oxygen, and store strictly at 2-8°C[4].
Part 2: Quantitative Data Summaries
To ensure predictable experimental outcomes, reference the following physicochemical behavior matrix before formulating G1T38.
| pH Range | Dominant Species | Relative Aqueous Solubility | Chemical Stability | Recommended Application |
| < 4.0 | Dihydrochloride Salt (Fully Protonated) | High (> 15 mg/mL) | Highly Stable (Resists oxidation) | Concentrated stock solutions; In vivo formulation vehicles[4]. |
| 4.5 – 6.0 | Partial Salt / Free Base Mixture | Moderate to Low | Moderately Stable | Intermediate dilutions; Short-term handling. |
| 7.0 – 7.4 | Free Base (Deprotonated) | Very Low (< 0.05 mg/mL) | Prone to Oxidation | Final in vitro cell culture assays (at nM concentrations)[6]. |
Part 3: Experimental Protocols
Protocol A: Preparation of a pH-Stabilized 10 mM Aqueous Stock Solution
This self-validating protocol ensures complete dissolution by strictly controlling the ionization state of the molecule.
-
Buffer Preparation: Prepare a 0.1 M Citrate Buffer and adjust the pH to exactly 3.5 using 0.1 N HCl. Causality: The citrate buffer resists upward pH drift, ensuring the G1T38 nitrogens remain protonated.
-
Weighing: Weigh the required mass of G1T38 dihydrochloride powder (Molecular Weight: 474.6 g/mol for free base, adjust for the dihydrochloride salt weight)[2].
-
Dissolution: Add the pH 3.5 Citrate Buffer to the powder. Vortex vigorously for 60 seconds.
-
Validation Check: Inspect the solution against a light source. It should be completely clear and slightly yellow. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Critical Note: Do not use Polytetrafluoroethylene (PTFE) filters, as highly hydrophobic filter membranes can bind the drug and reduce the final titer[7].
-
Storage: Aliquot into amber vials, purge with nitrogen gas, and store at -20°C.
Protocol B: In Vitro Cell Cycle Arrest Assay (Avoiding pH Shock)
This protocol utilizes G1T38 to induce robust G1 arrest in CDK4/6-dependent cells (e.g., WM2664) without causing localized drug precipitation[1].
-
Cell Seeding: Plate WM2664 cells in standard media (pH 7.4) and allow 24 hours for adherence.
-
Intermediate Dilution: Dilute your 10 mM acidic stock (from Protocol A) 1:100 into an intermediate tube containing pre-warmed culture media. Mix immediately. Causality: Rapid mixing disperses the drug before the localized pH shift can cause the free base to nucleate and precipitate.
-
Final Treatment: Spike the intermediate solution into the experimental wells to achieve a final target concentration of 20 nM to 300 nM[6].
-
Incubation & Analysis: Incubate for 24 hours. Harvest cells, fix in cold 70% ethanol, stain with Propidium Iodide (PI), and analyze via flow cytometry to confirm the dose-dependent increase of cells in the G1 phase[1].
Part 4: Mandatory Visualizations
Mechanistic pathway of G1T38-mediated G1 cell cycle arrest via selective CDK4/6 inhibition.
Decision matrix for formulating G1T38, emphasizing the critical role of solvent and pH control.
References
-
FDA Precision. "LEROCICLIB - precisionFDA." U.S. Food and Drug Administration. Available at:[Link]
-
Springer. "Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors." Clinical Pharmacokinetics. Available at:[Link]
-
WJPMR. "Pharmaceutical development and characterization of novel sterile injectable formulations." World Journal of Pharmaceutical and Medical Research. Available at: [Link]
- WIPO / Google Patents. "Liquid injectable compositions of trilaciclib (WO2024009319A1)." Google Patents.
-
U.S. Food and Drug Administration. "COSELA (trilaciclib) for injection - FDA Label." FDA.gov. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [precision.fda.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. WO2024009319A1 - Liquid injectable compositions of trilaciclib - Google Patents [patents.google.com]
- 5. wjpmr.com [wjpmr.com]
- 6. Lerociclib dihydrochloride | CDK | TargetMol [targetmol.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Addressing cytotoxicity issues with high concentrations of G1T38 dihydrochloride
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected cell death when utilizing G1T38 dihydrochloride (Trilaciclib) in their in vitro assays.
G1T38 is engineered to induce transient, reversible G1 cell cycle arrest (pharmacologic quiescence) to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage[1]. However, when researchers push concentrations too high, they often observe paradoxical cytotoxicity. This guide explores the mechanistic causality behind these issues and provides self-validating protocols to restore the integrity of your experiments.
The Mechanistic Reality of G1T38 Cytotoxicity
To troubleshoot G1T38, we must first understand its intended pharmacodynamics. G1T38 is a highly potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2]. Its primary on-target effect is to prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby sequestering E2F transcription factors and halting the cell cycle at the G1/S checkpoint[3].
Cytotoxicity arises when the applied concentration exceeds the therapeutic window. At high micromolar doses, G1T38 loses its kinase selectivity and begins inhibiting off-target cellular transporters (such as MATE1, MATE2K, and OCT2)[4]. This disruption of cellular homeostasis induces apoptosis, which is an artifact of poor assay design rather than a true biological response to CDK4/6 inhibition.
Caption: Mechanism of G1T38-mediated G1 arrest versus high-dose off-target cytotoxicity.
Quantitative Pharmacodynamics
To design a robust assay, you must align your dosing strategy with the established biochemical profile of the compound. The table below summarizes the critical thresholds for on-target efficacy versus off-target toxicity.
| Target / Metric | Value | Reference |
| CDK4 Inhibition (IC50) | 1 nM | 1[1] |
| CDK6 Inhibition (IC50) | 4 nM | 2[2] |
| tHS68 Cell Arrest (EC50) | 30 - 80 nM | 4[4] |
| MATE2K Transporter (IC50) | 71 nM | 4[4] |
| OCT2 Transporter (IC50) | 150 - 4000 nM | 4[4] |
| hERG Channel (IC50) | ~20,000 nM | 4[4] |
Troubleshooting Guides & Self-Validating Protocols
Guide A: Mitigating Loss of Selectivity & Off-Target Apoptosis
Symptom: Cells are undergoing apoptosis instead of arresting in G1, or Rb-null cells are showing unexpected sensitivity to the drug. Causality: G1T38 is highly selective at low nanomolar concentrations. Because its anti-proliferative mechanism strictly requires a functional Rb pathway[3], any cell death observed in Rb-null cells (or massive apoptosis in Rb-competent cells) at doses >1 μM is an off-target artifact[4]. At these concentrations, the drug saturates CDK4/6 and begins binding to off-target transporters, disrupting cellular transport and inducing toxicity.
Self-Validating Protocol: Target Engagement & Titration Workflow
-
Establish Baseline: Plate your target cells (e.g., HS68 or WM2664) at 60% confluency in complete media.
-
Logarithmic Titration: Treat cells with a serial dilution of G1T38 ranging from 10 nM to 1 μM. Do not default to a 10 μM standard screening dose.
-
Validation Checkpoint 1 (Target Engagement): After 16 hours, lyse a subset of cells and perform a Western Blot for phosphorylated Rb (p-Rb Ser780/Ser807). Causality: If p-Rb is completely depleted at 30 nM, but cell death only occurs at 1 μM, the death is definitively an off-target effect. The optimal dose is the lowest concentration that fully depletes p-Rb.
-
Validation Checkpoint 2 (Phenotypic Confirmation): Perform Cell Cycle Analysis via Propidium Iodide (PI) staining on the remaining cells. Causality: True CDK4/6 inhibition yields a clean 2N DNA peak (G1 arrest). The appearance of a sub-G1 peak (fragmented DNA) indicates you have exceeded the therapeutic window and induced apoptosis[5].
Guide B: Resolving Solvent Toxicity and Compound Precipitation
Symptom: Immediate morphological changes upon compound addition, or visible micro-crystals in the culture media. Causality: G1T38 dihydrochloride requires careful solubilization. Using moisture-contaminated DMSO reduces its solubility, causing the drug to precipitate out of solution[2]. Furthermore, achieving high drug concentrations in the well often requires adding a volume of DMSO that exceeds 0.1% of the total media volume. Primary cells are exquisitely sensitive to DMSO, which disrupts lipid bilayers and causes solvent-induced cytotoxicity independent of the drug.
Self-Validating Protocol: Anhydrous Reconstitution & Solvent Normalization
-
Anhydrous Reconstitution: Reconstitute G1T38 dihydrochloride powder in fresh, anhydrous DMSO to create a 10 mM stock. Causality: Preventing moisture ingress prevents hydrolysis and micro-precipitation[2].
-
Intermediate Dilution: Dilute the stock in complete culture media to create a 10x working solution before adding it to the cells.
-
Solvent Normalization: Ensure the final DMSO concentration in all wells (including controls) is strictly ≤ 0.1%.
-
Validation Checkpoint (Vehicle Control): Run a parallel control well treated with the exact same final percentage of DMSO (without G1T38). Causality: If the vehicle control exhibits >5% cell death via Trypan Blue exclusion, your cytotoxicity is solvent-driven, and the assay must be redesigned with a lower DMSO footprint.
Caption: Step-by-step decision tree for troubleshooting G1T38-induced cytotoxicity in vitro.
Frequently Asked Questions (FAQs)
Q: Why do my Rb-null cells (e.g., Small Cell Lung Cancer lines) die when treated with 5 μM G1T38? A: G1T38's mechanism of action relies entirely on an intact Retinoblastoma (Rb) signaling pathway[4]. Because Rb-null cells lack the functional target required for G1 arrest, G1T38 should theoretically have no effect on their proliferation[4]. The cytotoxicity you observe at 5 μM is an off-target artifact. At this concentration, the drug inhibits cellular transporters (like MATE1/OCT2) and non-specific kinases, leading to generalized toxicity[4]. You must lower your concentration to the nanomolar range.
Q: How can I prove that the G1 arrest I am observing is on-target and not just early-stage permanent cytotoxicity? A: You can prove this by demonstrating reversibility. G1T38 is a reversible, competitive ATP inhibitor[2]. Wash your treated cells three times with warm PBS to remove the drug, then replenish with fresh, drug-free complete media. Because the inhibition is reversible, Rb phosphorylation will resume, and the cells will re-enter the S-phase within 16 to 24 hours[1]. You can validate this transition by tracking BrdU or EdU incorporation post-washout.
Q: Can I use G1T38 to induce apoptosis in my CDK4/6-dependent breast cancer model? A: No. G1T38 is designed to induce cytostasis (cell cycle arrest), not cytotoxicity (cell death)[5]. If your goal is to study apoptosis, G1T38 as a monotherapy is the wrong tool. In clinical and preclinical settings, CDK4/6 inhibitors are often combined with other agents (like endocrine therapies) to achieve long-term tumor regression[6]. If G1T38 alone is causing apoptosis in your assay, you are likely using a toxic concentration.
References
-
FDA Center for Drug Evaluation and Research: NON-CLINICAL REVIEW(S) - NDA 214200 (Trilaciclib). Available at:[Link]
-
G1 Therapeutics / Oncotarget: Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6. Available at:[Link]
-
National Institutes of Health (PMC): Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. G1T38 dihydrochloride | Benchchem [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: G1T38 (Trilaciclib) Application Guide
Topic: Optimizing incubation times for maximal BTK inhibition by G1T38 Content type: Technical Support Center (Troubleshooting & FAQs)
Status: Active Compound: G1T38 (Trilaciclib) Primary Class: CDK4/6 Inhibitor Support Ticket: Optimizing Incubation for Kinase Inhibition (Focus: BTK Specificity & Off-Target Profiling)
🚨 CRITICAL MECHANISTIC CLARIFICATION
User Alert: You have inquired about optimizing BTK (Bruton's Tyrosine Kinase) inhibition using G1T38 .
As a Senior Application Scientist, I must clarify a fundamental pharmacological premise before proceeding. G1T38 (Trilaciclib) is a highly selective, reversible inhibitor of CDK4 and CDK6 .[1] It is not a canonical BTK inhibitor (like Ibrutinib or Acalabrutinib).
-
Primary Target: CDK4/Cyclin D1 and CDK6/Cyclin D3 (
). -
Selectivity: G1T38 exhibits
-fold selectivity for CDK4/6 over other kinases, including BTK, in standard kinome screens (e.g., DiscoveRx KINOMEscan).
If you are observing BTK inhibition:
-
Off-Target Investigation: You are likely using supra-therapeutic concentrations (
) to characterize toxicity or off-target binding. -
Compound Confusion: Ensure you are not confusing G1T38 with GDC-0853 (Fenebrutinib) or GS-4059 , which are true BTK inhibitors.
The following guide is structured to help you validate these observations, optimize incubation for equilibrium binding , and troubleshoot potential assay artifacts.
🟢 PART 1: Troubleshooting & FAQs
Q1: I am seeing weak BTK inhibition signals. How long should I incubate G1T38 to maximize this effect?
Answer: Unlike covalent BTK inhibitors (e.g., Ibrutinib) which require time to form an irreversible bond, G1T38 is a reversible, ATP-competitive inhibitor .
-
Biochemical Assays (Kinase Activity): Maximal inhibition is reached once thermodynamic equilibrium occurs. For G1T38, this is rapid. Recommended Incubation: 60 minutes at Room Temperature. Extending incubation beyond 2 hours will not increase potency and may introduce enzyme instability artifacts.
-
Cellular Assays: If you are looking for downstream effects (e.g., inhibition of pBTK-Y223), incubation must account for cellular permeability. Recommended: 2–4 hours.
Q2: My IC50 for BTK is shifting over time. Is G1T38 a slow-binding inhibitor?
Answer:
No. G1T38 typically displays fast-on/fast-off kinetics. If your
-
Compound Aggregation: At high concentrations needed to force BTK inhibition (
), G1T38 may form colloidal aggregates that nonspecifically sequester the enzyme. Solution: Add 0.01% Triton X-100 to your buffer. -
Assay Interference: Check if G1T38 interferes with your detection method (e.g., quenching fluorescence in TR-FRET).
Q3: How do I distinguish between true CDK4/6 activity and off-target BTK effects in a cell line?
Answer: You must use specific biomarkers. G1T38's primary mechanism causes G1 cell cycle arrest and loss of Rb phosphorylation.[2][3][4]
-
Positive Control (On-Target): Measure pRb (Ser780/807) via Western Blot. Complete inhibition should occur at
within 16–24 hours. -
Negative Control (Off-Target): Measure pBTK (Tyr223) . If you see inhibition here, it should only occur at concentrations
higher than the pRb .
📊 PART 2: Comparative Data & Selectivity Profile
The table below contrasts the expected incubation dynamics for G1T38 against its intended target versus the hypothesized BTK interaction.
| Parameter | G1T38 on CDK4/6 (Primary Target) | G1T38 on BTK (Off-Target/Hypothetical) |
| Binding Mechanism | Reversible, ATP-Competitive | Low-affinity, Reversible (Non-Covalent) |
| Biochemical | ||
| Optimal Incubation (Enzyme) | 30 - 60 Minutes | 60 Minutes (Equilibrium reached fast) |
| Optimal Incubation (Cell) | 16 - 24 Hours (for G1 arrest) | 1 - 4 Hours (for phosphorylation check) |
| Washout Reversibility | 100% Reversible | 100% Reversible |
| Key Artifact Risk | Low | High (Aggregation/Precipitation at high |
🧪 PART 3: Experimental Protocols
Protocol A: Time-Dependent Inhibition (TDI) Assay
Use this protocol to definitively determine if longer incubation improves G1T38 potency against BTK (indicating slow-binding or covalent activity).
Reagents:
-
Recombinant BTK Enzyme (Human).
-
Substrate: Poly(Glu, Tyr) 4:1 or specific BTK peptide substrate.
-
G1T38 (Stock 10 mM in DMSO).
-
ATP (at
concentration, approx 10-20 ).
Workflow:
-
Preparation: Prepare a 2X Enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Pre-Incubation (Variable):
-
Add G1T38 (dilution series) to the enzyme.
-
Incubate for 0 min, 30 min, and 120 min at Room Temperature.
-
-
Reaction Initiation: Add 2X ATP/Substrate mix to initiate the reaction.
-
Reaction Time: Allow kinase reaction to proceed for exactly 60 minutes for all conditions.
-
Detection: Stop reaction (EDTA) and detect phosphorylation (ADP-Glo, TR-FRET, or 33P-ATP).
-
Analysis: Plot
vs. Pre-incubation time.-
Result Interpretation: If
is constant across 0, 30, and 120 mins, G1T38 is a rapid equilibrium inhibitor (no benefit to long incubation). If drops, time-dependence is present.
-
Protocol B: Cellular Target Selectivity Verification
To confirm G1T38 is hitting CDK4/6 and NOT BTK in a cellular context.
-
Cell Line: Use a BTK+ cell line (e.g., Mino or Rec-1) that is also Rb-competent.
-
Seeding: Seed
cells/mL in 6-well plates. -
Treatment:
-
G1T38: 100 nM, 500 nM, 1
, 10 . -
Control (Ibrutinib): 100 nM (Positive control for BTK inhibition).
-
Vehicle: DMSO.
-
-
Incubation: Incubate for 4 hours (sufficient for phosphorylation changes).
-
Lysis: Harvest cells in RIPA buffer with Protease/Phosphatase inhibitors.
-
Western Blot Targets:
-
pRb (Ser780): Expect loss of signal with G1T38 at
. -
pBTK (Tyr223): Expect NO loss of signal with G1T38 (unless
). Expect complete loss with Ibrutinib.
-
🕸️ PART 4: Pathway & Troubleshooting Visualization
Diagram 1: Mechanism of Action Comparison
This diagram illustrates the distinct signaling pathways. G1T38 targets the Cell Cycle node, whereas BTK inhibitors target the B-Cell Receptor node. Cross-talk is minimal.
Caption: G1T38 primarily inhibits CDK4/6 to arrest the cell cycle.[5] BTK inhibition is a negligible off-target effect at therapeutic doses.
Diagram 2: Troubleshooting Logic Flow
Use this flow to diagnose why you might be seeing unexpected BTK inhibition.
Caption: Diagnostic workflow to validate if observed BTK inhibition is a real off-target effect or an experimental artifact.
📚 References
-
G1 Therapeutics. (2017).[4] Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6. Oncotarget.[4]
-
DiscoveRx. (2024). KINOMEscan™ Kinase Assay Panels & Selectivity Profiling. Eurofins Discovery.
-
Tan, A. R., et al. (2019). Trilaciclib plus chemotherapy in metastatic triple-negative breast cancer: a randomised, open-label, phase 2 trial. The Lancet Oncology.
-
FDA. (2021).[5] FDA approves drug to reduce bone marrow suppression caused by chemotherapy (Cosela/Trilaciclib Prescribing Information). FDA.gov.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
G1T38 (Lerociclib) Technical Support & Assay Troubleshooting Center
Welcome to the G1T38 Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing high variability when validating the pharmacological profile of G1T38 dihydrochloride (Lerociclib) .
G1T38 is a highly potent, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [1]. However, because its mechanism relies on competitive ATP binding and an intact Retinoblastoma (Rb) signaling axis, minor deviations in assay design can cause apparent IC50 and EC50 values to shift by orders of magnitude. This guide is engineered to help you troubleshoot inconsistent data through mechanistic causality and self-validating experimental design.
Part 1: Reference Pharmacological Parameters
Before troubleshooting, ensure your baseline expectations align with the established biochemical and cellular profiles of G1T38 [1, 2].
| Target / Biological System | Parameter | Expected Value | Mechanistic Context |
| CDK4 / Cyclin D1 | Biochemical IC50 | 1 nM | Highly selective target engagement[1]. |
| CDK6 / Cyclin D3 | Biochemical IC50 | 2 nM | Highly selective target engagement [1]. |
| CDK9 / Cyclin T | Biochemical IC50 | 28 nM | Primary off-target kinase [1]. |
| Rb-Competent Cells (e.g., WM2664, HS68, MCF7) | Cellular EC50 | ~20 - 100 nM | Robust G1 arrest and proliferation inhibition [1, 3]. |
| Rb-Null Cells (e.g., A2058) | Cellular EC50 | > 3,000 nM | G1T38 requires functional Rb to exert efficacy [1]. |
Part 2: G1T38 Mechanism of Action & Pathway Dynamics
To understand why your assays might be failing, you must understand how G1T38 interacts with the cell cycle machinery. G1T38 does not directly kill cells; it competitively binds the ATP pocket of CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb sequesters E2F transcription factors, halting the cell cycle at the G1/S transition [1, 3].
Caption: Mechanism of G1T38-mediated G1 arrest via CDK4/6 inhibition and Rb sequestration of E2F.
Part 3: Troubleshooting Guides & FAQs
Q1: My biochemical IC50 for CDK4/6 is reading at 50-100 nM instead of 1-2 nM. What is causing this right-shift?
The Causality: G1T38 is a Type I kinase inhibitor, meaning it competes directly with endogenous ATP for the kinase active site. If your assay utilizes an arbitrarily high ATP concentration (e.g.,
Q2: I am seeing high toxicity (EC50 > 3 µM) across all my cell lines, regardless of their genetic background. Why?
The Causality: This is a classic symptom of compound precipitation or solvent toxicity. G1T38 dihydrochloride is only slightly soluble in DMSO (typically 0.1 - 1 mg/mL) [4]. If you crash the compound into aqueous cell culture media at high concentrations, it forms micro-precipitates. Consequently, the cells are exposed to a fraction of the intended dose, and the high volume of DMSO required to keep it in solution causes non-specific cytotoxicity. The Solution: Ensure your final DMSO concentration in the culture medium never exceeds 0.1% [3]. Prepare a highly concentrated stock in 100% anhydrous DMSO, perform your serial dilutions in DMSO first, and then execute a final 1:1000 spike into warmed culture media immediately before treating the cells.
Q3: My CellTiter-Glo proliferation assay shows no difference between G1T38-treated cells and the vehicle control at 48 hours. Is the drug inactive?
The Causality: G1T38 is cytostatic, not cytotoxic. It induces a precise G1 cell cycle arrest rather than immediate apoptosis [1]. At 48 hours, cells have merely paused their division. Metabolic assays like CellTiter-Glo measure ATP as a proxy for cell number; at 48 hours, the arrested cells are still metabolically active and producing ATP, leading to false-negative viability readings. The Solution: Target engagement (loss of Rb phosphorylation) can be measured via Western Blot at 16 hours [1]. However, phenotypic proliferation assays require 96 to 144 hours of continuous exposure to allow the vehicle control cells to outgrow the G1-arrested treated cells [1].
Part 4: Self-Validating Experimental Protocols
To guarantee trustworthiness in your data, every experiment must contain internal controls that validate the assay's mechanical integrity.
Protocol A: Self-Validating Cellular Proliferation Workflow
This protocol utilizes a paired cell-line approach to distinguish true CDK4/6 inhibition from off-target toxicity.
1. Cell Line Selection:
-
Positive Control Line: Rb-competent (e.g., WM2664 melanoma or MCF7 breast cancer) [1].
-
Negative Control Line: Rb-null/mutated (e.g., A2058 melanoma or MDA-MB-468) [1].
2. Compound Preparation:
-
Dissolve G1T38 dihydrochloride in anhydrous DMSO to a
master stock. -
Create a 9-point serial dilution (1:3) in 100% DMSO.
-
Transfer
of each DMSO dilution into of pre-warmed complete media (yields 0.1% DMSO final).
3. Execution & Incubation:
-
Seed cells at low density (e.g., 2,000 cells/well) in 96-well plates to prevent over-confluence by day 6.
-
Dose cells with the media-diluted G1T38 (Final concentration range:
to ). -
Incubate for 144 hours [1].
4. Validation Logic:
-
If the assay is successful, the Rb-competent line will yield an EC50 of
, while the Rb-null line will show an EC50 of . -
Failure state: If the Rb-null line shows an EC50
, you have introduced an artifact (e.g., DMSO toxicity or compound precipitation) and the assay must be rejected.
Caption: Decision tree for troubleshooting inconsistent G1T38 IC50 and EC50 experimental results.
References
-
Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors Source: Oncotarget (via NIH PubMed Central) URL:[Link]
Technical Support Center: Preventing Degradation of G1T38 Dihydrochloride During Freeze-Thaw Cycles
Welcome to the Technical Support Center for G1T38 dihydrochloride (Trilaciclib). G1T38 is a potent, selective, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) utilized preclinically and clinically to induce transient G1 cell cycle arrest, thereby protecting hematopoietic stem and progenitor cells from chemotherapy-induced damage ()[1].
Maintaining the structural integrity and solubility of G1T38 dihydrochloride during preclinical formulation and storage is a critical challenge. Repeated freeze-thaw cycles can lead to significant compound degradation, precipitation, and loss of target engagement. This guide provides authoritative troubleshooting, quantitative data, and self-validating protocols to ensure absolute experimental reproducibility.
Mechanistic Impact of API Degradation
When G1T38 degrades or precipitates out of solution due to improper thermal cycling, it loses its ability to engage the CDK4/6 complex, leading to assay failure.
Mechanism of G1T38-mediated CDK4/6 inhibition and impact of API degradation.
Troubleshooting Guides & FAQs
Q1: Why does G1T38 dihydrochloride lose potency or precipitate after multiple freeze-thaw cycles? Answer : The degradation and precipitation of G1T38 dihydrochloride during freeze-thaw cycles are primarily driven by temperature-dependent solubility shifts and solvent micro-environmental changes. When dissolved in organic solvents and subjected to repeated freezing and thawing, the active pharmaceutical ingredient (API) experiences localized concentration spikes as the solvent freezes, forcing the compound out of solution. Studies on similar kinase inhibitors have demonstrated that after 25 freeze-thaw cycles, the percentage of active compound remaining can drop to as low as 55.8% compared to aliquots that were frozen and never thawed ()[2]. Furthermore, G1T38 exhibits highly pH-dependent solubility, becoming significantly less soluble as the pH approaches 7.2-7.4 ()[3]. Even trace ambient moisture introduced during repeated thawing can trigger irreversible precipitation and hydrolytic degradation.
Q2: What is the optimal solvent and storage condition for preclinical in vitro and in vivo stock solutions? Answer : For preclinical in vitro assays, G1T38 dihydrochloride should be dissolved in anhydrous DMSO. This stock solution must be aliquoted into single-use vials and stored at -80°C for up to 6 months, or -20°C for up to 1 month ()[1][4]. For in vivo formulations, liquid injectable compositions often utilize a mixture of non-aqueous solvents (e.g., N,N-dimethylacetamide and PEG 400) combined with a pH modifier like glacial acetic acid to maintain an acidic environment, thereby preventing degradation ()[5]. Crucial Rule : Never freeze aqueous dilutions of G1T38. Clinical guidelines for the reconstituted aqueous formulation (COSELA) explicitly mandate: "Do not refrigerate or freeze" ()[6].
Q3: How do we rescue a precipitated stock solution without compromising the API? Answer : If a DMSO stock solution exhibits mild precipitation upon thawing, gently warm the vial in a water bath at 37°C for 5-10 minutes and vortex mildly. However, if the solution does not clear completely, or if the aliquot has undergone more than two freeze-thaw cycles, it must be discarded. The thermal stress required to redissolve heavily precipitated API often accelerates degradation, compromising the scientific integrity of downstream assays. Prevention via single-use aliquoting is the only definitive solution.
Quantitative Data: Storage Limits and Stability
To ensure experimental reproducibility, adhere strictly to the following validated storage limits:
| Formulation State | Solvent / Diluent | Storage Temperature | Maximum Duration | Freeze-Thaw Stability |
| Lyophilized Powder | N/A | -20°C | Up to 3 years[4] | N/A |
| Preclinical Stock | Anhydrous DMSO | -80°C | 6 months[1][4] | Single-use only (Avoid F/T) |
| Preclinical Stock | Anhydrous DMSO | -20°C | 1 month[1][4] | Single-use only (Avoid F/T) |
| Reconstituted Vial | 0.9% NaCl or 5% Dextrose | 20°C to 25°C | Up to 4 hours[6] | DO NOT FREEZE [6] |
| Diluted IV Bag | 0.9% NaCl or 5% Dextrose | 20°C to 25°C | Up to 12 hours[6] | DO NOT FREEZE [6] |
Experimental Protocol: Single-Use Aliquoting and Thawing Workflow
To establish a self-validating system that prevents G1T38 degradation, follow this standardized methodology. This protocol ensures that every assay is conducted with an API of verified integrity.
Materials Required:
-
G1T38 dihydrochloride powder (API)
-
Anhydrous DMSO (≥99.9% purity, sterile-filtered)
-
Amber microcentrifuge tubes (to protect from UV/light degradation)
-
Desiccator
Step-by-Step Methodology:
-
Equilibration : Allow the lyophilized G1T38 dihydrochloride powder to equilibrate to room temperature in a desiccator before opening.
-
Causality: Opening a cold vial causes ambient moisture condensation, which introduces water into the organic solvent, shifting the pH and triggering future precipitation.
-
-
Stock Preparation : Dissolve the API in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the solution is completely clear and yellow.
-
Causality: Anhydrous DMSO prevents hydrolytic degradation, and gentle vortexing avoids mechanical shearing or aeration that can oxidize the compound.
-
-
Aliquoting : Immediately dispense the stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube).
-
Snap Freezing : Flash-freeze the aliquots using liquid nitrogen or dry ice, then transfer them immediately to a -80°C freezer.
-
Causality: Snap freezing prevents the formation of large solvent crystals that can exclude the API and cause localized concentration spikes, a primary driver of freeze-thaw degradation.
-
-
Thawing & Self-Validation : When required for an experiment, remove a single aliquot and thaw it at room temperature in the dark. Visual Inspection (Self-Validation) : Before dilution, hold the amber tube against a light source. The solution must be completely clear and yellow. If any particulate matter or cloudiness is observed, the aliquot has precipitated and must be discarded to prevent assay failure.
-
Aqueous Dilution : Dilute the thawed DMSO stock into the final aqueous assay buffer immediately before use. Discard any unused portion of the thawed aliquot.
Workflow for G1T38 stock preparation, storage, and thawing to prevent degradation.
References
-
Title : COSELA (trilaciclib) for injection - FDA Label Source : U.S. Food and Drug Administration (FDA) URL : [Link]
-
Title : Genomic and Molecular Characterisation of Rare Melanoma Subtypes Source : UQ eSpace - The University of Queensland URL :[Link]
-
Title : Pharmaceutical development and characterization of novel sterile injectable formulations for antineoplast Source : World Journal of Pharmaceutical and Medical Research (WJPMR) URL : [Link]
- Title: WO2024009319A1 - Liquid injectable compositions of trilaciclib Source: Google Patents URL
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. WO2024009319A1 - Liquid injectable compositions of trilaciclib - Google Patents [patents.google.com]
- 4. Trilaciclib hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 5. wjpmr.com [wjpmr.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Adjusting G1T38 dihydrochloride dosage for compromised immune models
Welcome to the G1T38 Application & Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex pharmacokinetic and pharmacodynamic challenges researchers face when utilizing G1T38 dihydrochloride (Lerociclib) in preclinical in vivo studies.
This guide focuses on troubleshooting dosage adjustments, formulation stability, and interpreting efficacy data specifically within compromised immune models (e.g., Athymic Nude, SCID, and NSG mice).
Section 1: Mechanism of Action & Model Selection (FAQ)
Q: Why is the anti-tumor efficacy of G1T38 altered in my immunodeficient xenograft models compared to syngeneic wild-type models? A: The causality lies in the dual nature of CDK4/6 inhibitors. G1T38 is a highly potent and selective inhibitor of CDK4/6 (with IC50 values of 1 nM and 2 nM for CDK4/CyclinD1 and CDK6/CyclinD3, respectively)[1]. While its primary mechanism is inducing a robust and sustained G1 cell cycle arrest by preventing the phosphorylation of the Retinoblastoma (Rb) protein[1], the maximal anti-tumor efficacy of CDK4/6 inhibitors relies heavily on the host's immune system.
Inhibition of CDK4/6 alters tumor metabolism and upregulates PD-L1, which enhances T-cell activation and immune cell infiltration into the tumor microenvironment[2]. In immunodeficient models (such as Nude or SCID mice), the absence of cytotoxic T-cells means you are exclusively observing the direct cytostatic effect of G1T38 on the tumor cells, completely bypassing the immune-mediated tumor regression pathways.
Q: Does this mean G1T38 is less effective in ER+ breast cancer xenografts like MCF7 or ZR-75-1? A: No. G1T38 remains highly efficacious as a direct cytostatic agent in CDK4/6-dependent tumors, even without an intact immune system. For example, in the MCF7 xenograft model (typically run in immunocompromised mice), daily treatment with 100 mg/kg of G1T38 leads to significant tumor regression within 10 days[1]. The key is understanding that your baseline for "success" in a SCID mouse is purely cell-cycle arrest, whereas in a wild-type mouse, it is cell-cycle arrest plus immune clearance.
Section 2: Dosing & Formulation Troubleshooting
Q: How should I adjust the G1T38 dihydrochloride dosage for my immunocompromised mice? A: Because the biochemical binding kinetics of G1T38 to the CDK4/6 complex are conserved regardless of the host's immune status, the dosage does not need to be reduced for compromised models (provided they are housed in stress-free, specific pathogen-free conditions).
-
Standard Efficacy Dose: A daily oral dose of 50 mg/kg to 100 mg/kg is recommended for robust tumor growth inhibition[1].
-
Comparative Potency: At a dose of 50 mg/kg, G1T38 has been shown to be significantly more efficacious than palbociclib in ER+ breast cancer models, exhibiting up to 77% tumor growth inhibition (TGI)[1].
Q: My G1T38 dihydrochloride stock is precipitating or showing inconsistent in vivo results. How do I formulate it correctly? A: Dihydrochloride salts can be sensitive to complex buffers or improper storage. G1T38 dihydrochloride has a solubility of approximately 4 mg/mL in H₂O, but it often requires mechanical assistance to fully dissolve[3].
-
The Fix: Add the required volume of sterile H₂O and apply ultrasonic treatment (sonication) until the solution is completely clear[3].
-
Storage Warning: G1T38 is susceptible to inactivation from repeated freeze-thaw cycles. Once solubilized, immediately aliquot the solution and store it at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[1].
Section 3: Data Presentation
To assist in your experimental design, the following table summarizes the expected quantitative and qualitative outcomes of G1T38 administration (at 50 mg/kg) across different murine immune models.
| Murine Model Type | Immune Deficiency Status | Primary G1T38 Mechanism Observed | Expected Tumor Growth Inhibition (TGI) | Target Engagement Validation Marker |
| Syngeneic (e.g., C57BL/6) | Immunocompetent (None) | Direct G1 Arrest + TIME Reprogramming | Highest (Synergistic immune clearance) | Decreased p-Rb & Increased CD8+ Infiltration |
| Athymic Nude | T-Cell Deficient | Direct G1 Arrest Only | High (Up to 77% in ER+ models)[1] | Decreased p-Rb in tumor lysate |
| SCID / NSG | T, B, & NK-Cell Deficient | Direct G1 Arrest Only | Moderate to High (Cytostatic) | Decreased p-Rb in tumor lysate |
Section 4: Experimental Protocols
Self-Validating In Vivo Protocol for G1T38 in Xenograft Models To ensure trustworthiness in your data, this protocol incorporates a self-validating step to confirm target engagement before long-term efficacy is measured.
-
Vehicle Preparation: Reconstitute lyophilized G1T38 dihydrochloride in sterile H₂O to a concentration of 4 mg/mL. Sonicate the mixture until the yellow solution is entirely clear and free of particulates[3].
-
Storage & Handling: Immediately divide the stock into single-use aliquots and freeze at -80°C[1]. Thaw only what is needed for daily dosing.
-
Administration: Administer G1T38 via oral gavage (PO) at a dosage of 50 mg/kg to 100 mg/kg daily to the tumor-bearing mice[1].
-
Self-Validation of Target Engagement (Critical Step): Do not wait 27 days to find out if your drug was active. On Day 3 of dosing, sacrifice 2 mice from the treatment cohort 16 hours post-dose. Extract the tumor and perform a Western blot. You must observe a near-complete inhibition of Retinoblastoma (Rb) phosphorylation compared to vehicle controls[1][3]. If p-Rb is still present, your formulation has degraded, or your dosage is too low for that specific tumor volume.
-
Efficacy Monitoring: For the remaining cohort, monitor tumor volume bi-weekly. In sensitive models (e.g., MCF7), tumor regression should be observable within 10 days[1].
Section 5: Visualizations
Mechanistic pathway of G1T38 demonstrating dual effects: G1 arrest and immune microenvironment reprogramming.
Standardized in vivo dosing workflow for G1T38-mediated efficacy and target validation in xenograft models.
References
- Source: PMC (nih.gov)
- Lerociclib dihydrochloride (G1T38 dihydrochloride)
- Source: Xcess Biosciences (xcessbio.com)
Sources
Validation & Comparative
G1T38 dihydrochloride vs Acalabrutinib potency in rheumatoid arthritis models
An in-depth technical analysis comparing the pharmacological potency and preclinical validation of G1T38 dihydrochloride (Lerociclib) and Acalabrutinib in rheumatoid arthritis (RA) models.
The Paradigm Shift: Stromal vs. Immune Targeting in Rheumatoid Arthritis
Despite advances in targeted immunomodulators, a substantial proportion of rheumatoid arthritis (RA) patients fail to achieve clinical remission[1]. This ceiling of efficacy has driven a paradigm shift in drug development: moving beyond exclusive immune suppression to target the stromal compartment—specifically, the fibroblast-like synoviocyte (FLS).
In the RA joint, FLS exhibit tumor-like hyperplasia, driving pannus formation and joint destruction. This guide objectively compares two distinct therapeutic strategies: G1T38 dihydrochloride (Lerociclib) , a potent CDK4/6 inhibitor that directly targets stromal FLS proliferation[2], and Acalabrutinib , a highly selective, second-generation Bruton’s Tyrosine Kinase (BTK) inhibitor that targets the upstream activation of the immune compartment[3].
Mechanistic Divergence
Understanding the causality behind these two agents requires mapping their distinct intracellular targets within the arthritic joint.
-
G1T38 Dihydrochloride (CDK4/6 Inhibition): G1T38 is a highly selective inhibitor of cyclin-dependent kinases 4 and 6[2]. In RA, CDK4/6 are key regulators of FLS activity[1]. By inhibiting CDK4/6, G1T38 prevents the phosphorylation of the Retinoblastoma (Rb) protein, arresting FLS in the G1 phase of the cell cycle. Furthermore, CDK4/6 inhibition exerts a direct chondroprotective effect by preventing the ubiquitin-dependent degradation of JUN, which attenuates AP-1 transcriptional activity and sharply suppresses the secretion of matrix metalloproteinases (MMP-1 and MMP-3)[4].
-
Acalabrutinib (BTK Inhibition): Acalabrutinib covalently binds to the Cys481 residue of BTK with an IC50 of ~3 nM, offering superior kinase selectivity compared to first-generation inhibitors[3]. BTK is a critical node in B cell receptor (BCR) signaling (driving autoantibody production) and Fcγ receptor signaling in macrophages (driving inflammatory cytokines)[5]. Additionally, BTK mediates bone resorption by activating the receptor activator of nuclear factor kappa B (RANK), meaning Acalabrutinib directly impairs osteoclast proliferation[5].
Fig 1: Divergent pharmacological targeting of stromal vs. immune pathways in rheumatoid arthritis.
Quantitative Pharmacological Profile
To objectively compare the therapeutic utility of these compounds in RA models, their pharmacological parameters are summarized below:
| Parameter | G1T38 Dihydrochloride (Lerociclib) | Acalabrutinib |
| Kinase Target | CDK4 and CDK6 | BTK (Covalent at Cys481) |
| Primary Cellular Target in RA | Fibroblast-like Synoviocytes (FLS) | B-cells, Macrophages, Osteoclasts |
| Mechanism of Action | Prevents Rb phosphorylation; G1 cell cycle arrest | Blocks BCR and FcγR signaling cascades |
| Effect on Bone/Cartilage | Direct chondroprotection (prevents JUN degradation) | Indirect protection (inhibits RANK-mediated osteoclasts) |
| Key Biomarkers Suppressed | MMP-1, MMP-3, CCL2 | Autoantibodies (RF, ACPA), TNF-α, IL-6 |
| Translational Status | Preclinical/Translational for RA | Phase II Clinical Trials for RA |
Self-Validating Experimental Methodology: The CIA Model
Causality Behind the Model Choice: Why choose the Collagen-Induced Arthritis (CIA) model over the Adjuvant-Induced Arthritis (AIA) model? The CIA model in DBA/1 mice is driven by both an adaptive immune breakdown (anti-collagen autoantibodies) and aggressive synovial hyperplasia. This dual pathology is strictly required to objectively benchmark an immune-targeted agent (Acalabrutinib) against a stromal-targeted agent (G1T38).
Protocol Trustworthiness & Self-Validation: Preclinical studies often fail in translation due to unverified target engagement. To ensure this protocol is a self-validating system, a sentinel cohort must be utilized to confirm molecular target suppression before proceeding to phenotypic endpoints.
Step-by-Step Workflow:
-
Disease Induction: Immunize male DBA/1 mice (8-10 weeks old) with bovine Type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA) on Day 0. Administer a booster injection in Incomplete Freund's Adjuvant (IFA) on Day 21.
-
Self-Validation Checkpoint (Day 25 - Disease Onset):
-
Administer a single dose of G1T38 (e.g., 50 mg/kg, oral) or Acalabrutinib (e.g., 15 mg/kg, oral) to a sentinel cohort (n=3/group).
-
Harvest peripheral blood and synovial tissue 4 hours post-dose.
-
G1T38 Validation: Perform Western blot on synovial tissue lysates for phosphorylated Retinoblastoma (p-Rb). A reduction confirms CDK4/6 inhibition in the target tissue.
-
Acalabrutinib Validation: Perform flow cytometry on peripheral blood mononuclear cells (PBMCs) for p-BTK (Tyr223).
-
Logic: Proceeding to the 20-day efficacy evaluation is strictly contingent on confirming these molecular checkpoints. This ensures that any observed lack of clinical efficacy is attributed to biological redundancy, not pharmacokinetic failure.
-
-
Therapeutic Dosing: Randomize remaining mice into Vehicle, G1T38, and Acalabrutinib arms. Dose daily for 20 days.
-
Endpoint Analysis (Day 45):
-
Clinical: Score paws 0-4 based on erythema and swelling.
-
Structural: Perform Micro-CT on hind paws to quantify bone volume/total volume (BV/TV) and erosion scores.
-
Molecular: Run ELISA on serum for anti-CII IgG (evaluates Acalabrutinib efficacy) and MMP-3 (evaluates G1T38 efficacy).
-
Fig 2: Self-validating experimental workflow for evaluating RA therapeutics in the CIA mouse model.
Preclinical Efficacy Comparison
When evaluated through the rigorous framework above, the two compounds yield distinct phenotypic readouts:
-
Joint Destruction & Cartilage Integrity: G1T38 demonstrates superior, direct chondroprotection. By suppressing MMP-3 at the transcriptional level within the FLS, it halts cartilage degradation independent of systemic immune suppression[4]. Conversely, Acalabrutinib protects bone indirectly; by inhibiting RANK-mediated osteoclastogenesis and reducing immune complex deposition, it significantly lowers micro-CT bone erosion scores[5].
-
Inflammation & Swelling: Acalabrutinib rapidly reduces clinical paw swelling by cutting off the upstream BCR and FcγR signaling cascades, leading to a sharp decline in systemic pro-inflammatory cytokines[3]. G1T38 reduces swelling differently—by physically limiting the hyperplastic expansion of the synovial pannus[1].
Ultimately, while Acalabrutinib effectively silences the immune triggers of RA, G1T38 dihydrochloride represents a highly potent intervention for the localized, stromal-driven joint destruction that often persists in refractory patients.
References
1.[1] Targeting fibroblast-like synoviocytes with CDK4/6 inhibitors as a novel, non-immunosuppressive treatment strategy for rheumatoid arthritis - Clinical and Experimental Rheumatology.1 2.[4] Chondroprotective effects of CDK4/6 inhibition via enhanced ubiquitin-dependent degradation of JUN in synovial fibroblasts - Rheumatology (Oxford) / PMC. 4 3.[3] Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - MDPI.3 4.[5] Bruton's Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC - NIH. 5 5.[2] From Structure Modification to Drug Launch: A Systematic Review of the Ongoing Development of Cyclin-Dependent Kinase Inhibitors for Multiple Cancer Therapy - ACS Publications. 2
Sources
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Chondroprotective effects of CDK4/6 inhibition via enhanced ubiquitin-dependent degradation of JUN in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity of G1T38 Dihydrochloride: A Comparative Guide for Drug Development Professionals
In the landscape of targeted cancer therapies, the precision of a drug's mechanism of action is paramount. For inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), this precision translates to potent, on-target efficacy in retinoblastoma (Rb)-proficient tumors while minimizing toxicities arising from off-target kinase interactions. This guide provides an in-depth assessment of the kinase selectivity profile of G1T38 dihydrochloride (Lerociclib), a potent and selective CDK4/6 inhibitor. We will delve into the causality behind experimental choices for kinase profiling, present a comparative analysis with other approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—and provide detailed protocols for robust in vitro assessment.
The Rationale for Kinase Profiling: Beyond the Primary Target
The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding pocket, making the development of highly selective inhibitors a significant challenge.[1][2] While the therapeutic efficacy of CDK4/6 inhibitors stems from their ability to block the phosphorylation of Rb, leading to a G1 cell cycle arrest, unintended interactions with other kinases can lead to a spectrum of off-target effects.[3][4] These can range from unforeseen toxicities to potentially beneficial synergistic effects. Therefore, comprehensive kinase profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic window.
G1T38 was designed to be a highly selective inhibitor of CDK4 and CDK6.[5][6][7] Early preclinical data demonstrated its potent inhibition of CDK4/cyclin D1 and CDK6/cyclin D3 with IC50 values in the low nanomolar range.[5][6] To validate its selectivity, G1T38 was profiled against a broad panel of 468 kinases, revealing a high degree of specificity.[5][8] This guide will explore these findings in the context of its competitors, providing a clear comparison for researchers in the field.
The CDK4/6-Rb Signaling Pathway: The Primary Target
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[2][3] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the CDK4/6-cyclin D-Rb axis. In response to mitogenic signals, cyclin D complexes with and activates CDK4 and CDK6. These active complexes then phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors. E2F, in turn, promotes the transcription of genes necessary for DNA replication and cell cycle progression.[2][3] G1T38 and other inhibitors in its class function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing pRb phosphorylation and effectively halting the cell cycle in the G1 phase.[5][6]
Comparative Kinase Selectivity Profile
A direct comparison of the kinase selectivity profiles of G1T38, palbociclib, ribociclib, and abemaciclib reveals important distinctions. While all four are potent CDK4/6 inhibitors, their off-target activities vary, which may contribute to their different clinical safety and efficacy profiles.[1][9][10]
| Kinase Target | G1T38 (Lerociclib) IC50 (nM) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK4/Cyclin D1 | 1 [5][6] | 11 | 10 | 2 |
| CDK6/Cyclin D3 | 2 [5][6] | 16 | 39 | 10 |
| CDK9/Cyclin T1 | 28[5][6] | >1000 | >1000 | 49 |
| CDK1/Cyclin B | 2400[5] | >10000 | >10000 | 65 |
| CDK2/Cyclin A | 1500[5] | >10000 | >10000 | 77 |
| GSK3β | >10000 | >10000 | >10000 | 160 |
Data compiled from publicly available sources. IC50 values can vary depending on assay conditions. This table is for comparative purposes.
As the data indicates, G1T38 demonstrates high potency against its primary targets, CDK4 and CDK6.[5][6] Its most significant off-target activity within the CDK family is against CDK9/cyclin T, with an approximately 30-fold lower potency compared to CDK4/6.[5][6] In contrast, abemaciclib shows broader activity against other CDKs and kinases like GSK3β, which may account for some of its unique clinical characteristics, such as a higher incidence of diarrhea.[1][10] Palbociclib and ribociclib are generally considered highly selective for CDK4/6 with fewer significant off-target effects.[2][3]
Experimental Protocol: In Vitro Kinase Profiling
To ensure the generation of reliable and reproducible kinase inhibition data, a standardized and well-controlled experimental approach is essential. The following protocol outlines a typical radiometric-based in vitro kinase assay, a gold standard for its direct measurement of enzymatic activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. g1therapeutics.com [g1therapeutics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating B-Cell Dependency: Using G1T38 as an Orthogonal Control in BTK Inhibitor Screening
Topic: Strategic Application of G1T38 (Lerociclib) Dihydrochloride in BTK Inhibitor Screening Content Type: Technical Application Guide / Comparative Analysis Author Role: Senior Application Scientist
Executive Summary & Strategic Rationale
In the development of Bruton’s Tyrosine Kinase (BTK) inhibitors, a common pitfall is relying solely on homologous controls (e.g., Ibrutinib) which share the same mechanism of action. While effective for benchmarking potency, this approach fails to interrogate the downstream cellular machinery required for the drug's efficacy.
G1T38 (Lerociclib) dihydrochloride is not a BTK inhibitor; it is a potent, selective CDK4/6 inhibitor.[1][2] However, its inclusion in BTK inhibitor screening panels—particularly for Mantle Cell Lymphoma (MCL) and CLL—is a sophisticated strategy to validate G1-phase cell cycle arrest mechanisms .
Since BTK inhibition ultimately aims to suppress proliferation via the NF-
Mechanistic Grounding: The Convergence of BTK and CDK4/6
To interpret screening data accurately, researchers must understand the signaling convergence. BTK inhibitors (e.g., Ibrutinib) reduce the expression of Cyclin D1. G1T38 directly inhibits the Cyclin D1/CDK4 complex. Both agents converge on the Retinoblastoma protein (Rb), preventing the E2F-mediated transition to S-phase.
Signaling Pathway Diagram
The following diagram illustrates the orthogonal entry points of BTK inhibitors versus the G1T38 control, highlighting their convergence on the cell cycle machinery.
Figure 1: Convergence of BTK signaling and CDK4/6 activity on Rb-mediated cell cycle progression. G1T38 acts downstream of BTK, serving as a checkpoint for Rb-pathway integrity.
Comparative Profile: G1T38 vs. Standard BTK Inhibitors
When designing your screen, distinguish between Target Controls (Ibrutinib) and Phenotypic Controls (G1T38).
| Feature | Ibrutinib (Target Control) | G1T38 Dihydrochloride (Phenotypic Control) |
| Primary Target | BTK (Cys481) | CDK4/Cyclin D1, CDK6/Cyclin D3 |
| Mechanism | Covalent irreversible inhibition | Reversible competitive inhibition |
| Screening Utility | Benchmarks biochemical potency | Validates Rb-dependent G1 arrest machinery |
| Selectivity Profile | Moderate (hits EGFR, ITK, TEC) | High (Clean against BTK, EGFR, etc.) |
| Key Application | Potency ranking of test compounds | Distinguishing target failure from pathway bypass |
| Solubility | DMSO soluble | Water soluble (Dihydrochloride salt) |
Critical Insight: If your test compound fails to inhibit proliferation in an MCL cell line, but G1T38 succeeds, the failure is likely due to poor BTK engagement or BCR-pathway redundancy (e.g., PI3K bypass). If both fail, the cell line may be Rb-deficient, rendering the screen invalid for cytostatic assessment.
Experimental Protocol: Cell-Based Validation Screen
This protocol describes using G1T38 to validate the "arrestability" of B-cell lymphoma lines (e.g., JEKO-1, MINO, or primary CLL cells) during BTK inhibitor profiling.
Reagent Preparation
-
G1T38 Dihydrochloride: Dissolve in sterile water or PBS to create a 10 mM stock. The salt form improves aqueous solubility compared to the free base.
-
Test BTK Inhibitors: Dissolve in DMSO (10 mM stock).
-
Cell Lines: Mantle Cell Lymphoma lines (JEKO-1) are preferred due to Cyclin D1 overexpression.
Workflow Description
-
Seeding: Plate B-cells at 10,000 cells/well in 96-well plates. Allow 24h equilibration.
-
Dosing:
-
Arm A (Test): 8-point dilution of novel BTK inhibitor (0.1 nM – 10
M). -
Arm B (Target Control): Ibrutinib (same range).
-
Arm C (Phenotypic Control): G1T38 Dihydrochloride (10 nM – 5
M).
-
-
Incubation: 72 hours at 37°C, 5% CO
. -
Readout: ATP-based viability assay (e.g., CellTiter-Glo) or Flow Cytometry (EdU/PI staining).
Flow Cytometry Logic (The Self-Validating Step)
To truly utilize G1T38, you must confirm the mechanism of arrest.
-
Method: Pulse cells with EdU (2 hours) prior to harvest. Stain with Propidium Iodide (PI).[2]
-
Expected Result (G1T38): profound G0/G1 lock (>80% cells in G1), complete loss of S-phase.
-
Interpretation: This confirms the cell line is strictly CDK4/6 dependent.
Figure 2: Decision tree for interpreting screening results using G1T38 as a discriminator for assay validity.
Anticipated Results & Data Interpretation
When using G1T38 dihydrochloride, typical IC
Specificity Check (Biochemical)
If running a biochemical kinase panel (e.g., KinomeScan), G1T38 should be included as a Negative Control for BTK.
-
BTK Assay: G1T38 IC
> 10 M (No activity). -
CDK4 Assay: G1T38 IC
~ 1-3 nM (High potency).
This confirms that any antiproliferative effect observed in cells is not due to off-target BTK inhibition, but rather downstream blockade.
References
-
Bisi, J. E., et al. (2016). "Preclinical characterization of G1T38: A novel, potent and selective inhibitor of CDK4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors." Oncotarget, 8(51), 89156–89169.
-
ClinicalTrials.gov. "Study of G1T38 in Combination With Fulvestrant in Hormone Receptor-Positive, HER2-Negative Breast Cancer."[3] Identifier: NCT02983071.[3]
-
Herman, S. E., et al. (2014). "Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL." Blood, 123(21), 3286-3295.
-
Chiron, D., et al. (2013). "Cell-cycle reprogramming for PI3K inhibition in mantle cell lymphoma: starting with the end." Cell Cycle, 12(11), 1669-1670. (Contextualizing CDK4/6 role in MCL).
Sources
Benchmarking G1T38 (Lerociclib) Safety Profile Against First-Generation CDK4/6 Inhibitors
Introduction & Clinical Context
First-generation selective CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—have fundamentally transformed the therapeutic landscape for HR+/HER2- advanced breast cancer. However, their clinical efficacy is frequently bottlenecked by on-target and off-target toxicities[1]. Palbociclib and ribociclib induce severe, dose-limiting neutropenia, necessitating a restrictive 21-days-on/7-days-off dosing schedule. While abemaciclib permits continuous dosing, it is plagued by severe gastrointestinal (GI) toxicity and off-target kinase effects[1].
G1T38 (lerociclib) is a next-generation, orally bioavailable CDK4/6 inhibitor engineered to decouple robust tumor suppression from debilitating myelosuppression and GI toxicity. This guide benchmarks the safety profile of G1T38 against its first-generation counterparts, detailing the mechanistic causality behind its differentiated profile and providing the experimental protocols used to validate these claims.
Mechanistic Causality: Overcoming On-Target Toxicity
The dose-limiting neutropenia seen with palbociclib and ribociclib is driven by prolonged systemic exposure, which continuously arrests hematopoietic stem and progenitor cells (HSPCs) in the bone marrow[2].
G1T38 circumvents this through a highly differentiated tissue distribution profile. Preclinical data demonstrate that G1T38 accumulates preferentially in tumor tissues while undergoing rapid clearance from blood plasma[2]. This rapid plasma clearance limits the duration of systemic bone marrow exposure. Consequently, while tumor cells experience sustained CDK4/6 inhibition, myeloid progenitors experience only transient inhibition. This allows absolute neutrophil counts (ANC) to plateau rather than crash, enabling continuous daily dosing without drug holidays[2]. Furthermore, G1T38 lacks the off-target kinase binding responsible for the severe diarrhea associated with abemaciclib, resulting in a highly favorable GI safety profile[3].
Diagram illustrating the differential impact of G1T38 versus 1st-generation CDK4/6 inhibitors.
Quantitative Benchmarking
The following table synthesizes the clinical and pharmacokinetic safety data comparing G1T38 to first-generation CDK4/6 inhibitors[1][3].
| Inhibitor | Dosing Regimen | Grade 3/4 Neutropenia | GI Toxicity (Diarrhea) | Distinctive Off-Target Toxicity |
| Palbociclib | 125 mg QD (21 days on / 7 days off) | ~60–70% | Low | None |
| Ribociclib | 600 mg QD (21 days on / 7 days off) | ~50–60% | Low | QTc Prolongation, Hepatotoxicity |
| Abemaciclib | 150 mg BID (Continuous) | ~20–30% | Very High (>80% all grades) | Venous Thromboembolism (VTE) |
| G1T38 (Lerociclib) | 150–200 mg BID (Continuous) | ~38% (Plateaus at Wk 4) | Low (~20% all grades, 0% Gr 3/4) | None |
Self-Validating Experimental Protocols
To objectively validate the differentiated safety profile of G1T38, the following standardized preclinical workflows are utilized.
Protocol 1: In Vivo Hematological Toxicity Profiling
Causality & Model Selection: Murine models often fail to accurately reflect human hematological toxicity due to differences in bone marrow sensitivity and compound metabolism. Beagle dogs are selected because their PK/PD responses to CDK4/6 inhibitors closely mirror human myelosuppression profiles[2].
-
Cohort Assignment: Randomize healthy beagle dogs into three cohorts (Vehicle, Palbociclib 50 mg/kg, G1T38 100 mg/kg).
-
Dosing: Administer compounds orally, once daily for 28 consecutive days.
-
Serial Blood Sampling: Collect peripheral blood on Days 0, 7, 14, 21, and 28.
-
Hematological Profiling: Perform complete blood counts (CBC) using an automated hematology analyzer to quantify absolute neutrophil counts (ANC).
-
Causality Check (Data Interpretation): In palbociclib-treated cohorts, ANC continues to decline linearly, necessitating a drug holiday. Conversely, G1T38-treated cohorts exhibit an ANC nadir at Day 14, followed by a steady-state plateau through Day 28, validating its continuous dosing safety margin[2].
Step-by-step in vivo workflow for benchmarking hematological toxicity and continuous dosing.
Protocol 2: In Vitro Cell Cycle Arrest & Washout Assay
Causality & Model Selection: To prove that G1T38 does not permanently damage HSPCs, a washout assay is utilized. This differentiates transient cytostasis from irreversible apoptosis or senescence[2].
-
Cell Culture: Isolate primary human bone marrow mononuclear cells and culture in hematopoietic growth media.
-
Compound Exposure: Treat cells with 100 nM G1T38 or Palbociclib for 24 hours.
-
Flow Cytometry (Arrest Phase): Stain cells with Propidium Iodide (PI) and analyze DNA content via flow cytometry to confirm >80% G1 phase arrest.
-
Washout Phase: Centrifuge cells, remove drug-containing media, and resuspend in fresh media.
-
Recovery Monitoring: Assess cell cycle re-entry at 12, 24, and 48 hours post-washout. G1T38-treated cells demonstrate rapid S-phase re-entry due to its faster off-rate compared to first-generation inhibitors, confirming the reversibility of the bone marrow suppression.
References
1.[2] Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. PMC / NIH.2 2.[3] cfDNA analysis from Phase 1/2 study of lerociclib (G1T38), a continuously dosed oral CDK4/6 inhibitor, with fulvestrant in HR+/HER2- advanced breast cancer. G1 Therapeutics. 3 3.[1] Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Springer / UU. 1
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. g1therapeutics.com [g1therapeutics.com]
Comparative Validation Guide: Reversible ATP-Competitive Binding of G1T38 Dihydrochloride vs. Covalent Kinase Inhibitors
Introduction: Addressing the Mechanistic Misconception
As the oncology field increasingly pivots toward Targeted Covalent Inhibitors (TCIs) to overcome kinase mutations (e.g., Osimertinib in EGFR), a common structural misconception arises regarding next-generation cell cycle inhibitors. It is critical to clarify that G1T38 dihydrochloride (Lerociclib) is NOT a covalent inhibitor . Rather, it is a highly potent, reversible, ATP-competitive inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1].
The design of G1T38 intentionally avoids covalent binding. Because CDK4/6 is essential for hematopoietic stem and progenitor cell (HSPC) proliferation, irreversible covalent inhibition would lead to permanent, life-threatening myelosuppression[2]. G1T38’s rapid, reversible binding kinetics and short half-life allow for a transient G1 arrest, protecting the bone marrow during chemotherapy while enabling rapid recovery—a profile that permits continuous dosing without the severe neutropenia associated with first-generation inhibitors[2].
This guide provides the experimental framework to objectively validate the non-covalent, reversible binding mechanism of G1T38 dihydrochloride by comparing its performance against experimental covalent CDK4/6 inhibitors currently in development[3].
Section 1: Mechanistic Signaling and Binding Dynamics
G1T38 exerts its antineoplastic effects by inserting into the ATP-binding pocket of the CDK4/6-Cyclin D complex. By outcompeting ATP, it prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby sequestering the E2F transcription factor and halting the G1-to-S phase transition[4].
Figure 1: Mechanism of Action of G1T38 inhibiting the CDK4/6-Rb-E2F signaling axis.
Section 2: Comparative Performance Data
To understand G1T38's position in the landscape, we must compare its quantitative metrics against both legacy reversible inhibitors and emerging covalent prototypes (such as α-chloroamide functionalized derivatives designed to covalently bind the Thr107 residue)[3].
| Compound | Binding Mechanism | Target | IC50 (CDK4 / CDK6) | Clinical / Pharmacological Profile |
| G1T38 (Lerociclib) | Reversible, ATP-Competitive | CDK4/6 | 1 nM / 2 nM | Continuous dosing; rapidly reversible neutropenia[2] |
| Palbociclib | Reversible, ATP-Competitive | CDK4/6 | 11 nM / 16 nM[5] | Requires 7-day dosing holidays due to neutropenia[2] |
| Exp. Covalent CDK4/6i | Irreversible, Covalent | CDK4/6 | Variable (Sub-nM) | High potency; risk of irreversible bone marrow toxicity[3] |
Section 3: Self-Validating Experimental Methodologies
To definitively prove that G1T38 dihydrochloride does not utilize a covalent mechanism, we employ two orthogonal, self-validating assays. These protocols are designed with internal causality checks to differentiate equilibrium-driven binding from irreversible adduct formation.
-
Causality & Logic: Covalent inhibitors form permanent bonds (e.g., Michael addition) with specific amino acid residues, adding their exact molecular weight to the intact kinase[3]. Reversible inhibitors like G1T38 rely on non-covalent interactions (hydrogen bonding, Van der Waals forces) that dissociate during the denaturation and ionization phases of mass spectrometry.
-
Step-by-Step Workflow:
-
Preparation: Dilute recombinant human CDK4/Cyclin D1 complex to a final concentration of 10 µM in a neutral assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Incubation: Add G1T38 dihydrochloride to a final concentration of 100 µM (10x molar excess). In a parallel control tube, add an experimental covalent CDK4/6 inhibitor (e.g., Thr107-targeting α-chloroamide)[3]. Incubate both for 2 hours at 25°C to ensure complete reaction kinetics.
-
Desalting: Pass the samples through a C4 ZipTip. Wash with 0.1% Formic Acid in water to remove unbound ligand and buffer salts. Elute with 50% Acetonitrile/0.1% Formic Acid.
-
Analysis: Inject the eluate into an LC-ESI-TOF Mass Spectrometer. Deconvolute the raw multiply-charged spectra to intact mass using maximum entropy algorithms.
-
Self-Validation Check: The covalent control must show a mass shift equal to the native CDK4 mass + the mass of the inhibitor. G1T38 must yield the exact unmodified mass of native CDK4, proving the binding is strictly non-covalent.
-
-
Causality & Logic: If an inhibitor is ATP-competitive and reversible, its inhibitory effect is dependent on its concentration in the local microenvironment. Rapid dilution (washout) shifts the equilibrium, causing the inhibitor to dissociate and restoring kinase activity. A covalent inhibitor permanently "kills" the enzyme, meaning activity cannot be rescued by dilution[3].
Figure 2: Self-validating washout workflow to distinguish reversible vs. covalent binding.
-
Step-by-Step Workflow:
-
Pre-Incubation: Incubate CDK4/Cyclin D1 (100 nM) with a 10x IC50 concentration of G1T38 (10 nM) or a covalent control for 1 hour at room temperature.
-
Baseline Confirmation: Extract a 1 µL aliquot and run a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. Self-Validation: Both compounds must show >90% inhibition of Rb-peptide phosphorylation compared to a DMSO control.
-
Washout (Dilution): Dilute the remaining 99 µL of the reaction mixture 100-fold into a reaction buffer containing 1 mM ATP and 50 nM ULight-labeled Rb peptide substrate. This drops the G1T38 concentration to 0.1 nM (well below its 1 nM IC50).
-
Kinetic Monitoring: Read the TR-FRET signal continuously over 60 minutes.
-
Data Interpretation: The G1T38 sample will show a rapid recovery of fluorescence (product formation), validating its reversible, ATP-competitive nature. The covalent control will remain at baseline, as the active site is permanently occluded.
-
Conclusion & Field-Proven Insights
By applying rigorous intact mass spectrometry and kinetic washout assays, researchers can definitively validate that G1T38 dihydrochloride operates via a reversible, ATP-competitive mechanism rather than covalent binding. This structural design is not a limitation, but a calculated pharmacological advantage: it ensures high on-target potency (1-2 nM) while preventing the irreversible bone marrow toxicity that would preclude continuous daily dosing in oncology patients[2].
References
- Lerociclib (G1T38)
- Source: google.
- Source: encyclopedia.
- Source: medchemexpress.
- Source: nih.
- Source: nih.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114907337A - Covalent inhibitors targeting CDK4 or CDK6 and uses thereof - Google Patents [patents.google.com]
- 4. Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide: Comparative Analysis of Lerociclib (G1T38) in Human vs. Mouse Whole Blood Assays
This guide provides a comparative analysis of Lerociclib (G1T38 dihydrochloride) in whole blood assays, contrasting human and mouse models. As a potent and selective second-generation CDK4/6 inhibitor, Lerociclib's unique pharmacokinetic and pharmacodynamic properties warrant a nuanced approach when translating preclinical findings to clinical expectations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Whole Blood Assays for Lerociclib
Lerociclib (G1T38) is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Inhibition of the CDK4/6-retinoblastoma (Rb) pathway is a validated therapeutic strategy for hormone receptor-positive (HR+) breast cancer.[2][3] Unlike first-generation inhibitors that often require a dosing holiday due to severe neutropenia, Lerociclib has been developed to maintain high antitumor efficacy while minimizing myelosuppression, potentially allowing for a continuous dosing regimen.[1][2][4]
Whole blood assays serve as a critical translational tool, providing a physiologically relevant ex vivo environment to assess a drug's direct effects on circulating cells.[5][6] For a CDK4/6 inhibitor like Lerociclib, these assays are invaluable for measuring on-target pharmacodynamic (PD) effects (e.g., inhibition of Rb phosphorylation in lymphocytes) and evaluating potential on-target toxicities (e.g., impact on hematopoietic progenitor proliferation). This guide dissects the critical species-specific differences that must be considered when designing and interpreting these assays for Lerociclib.
Section 1: The Conserved Mechanism of Action: CDK4/6-Rb Pathway
Lerociclib is a potent, competitive inhibitor with nanomolar efficacy against CDK4/cyclin D1 and CDK6/cyclin D3 complexes.[4][7] Its primary mechanism involves preventing the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[4][8] This results in a robust G1 cell cycle arrest in Rb-competent cells.[1][4] This fundamental pathway is highly conserved between mice and humans, making inhibition of Rb phosphorylation a reliable biomarker of drug activity in both species.[9][10]
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Lerociclib (G1T38).
Section 2: The Preclinical-to-Clinical Chasm: Inherent Species Differences
While the target pathway is conserved, the biological context of a whole blood assay differs significantly between mice and humans. These differences can profoundly impact drug distribution, cellular response, and ultimately, data interpretation. Ignoring these disparities is a common pitfall in preclinical development.
| Parameter | Human | Mouse | Implication for Whole Blood Assays |
| Dominant Leukocyte | Neutrophils (50-70%)[11] | Lymphocytes (75-90%)[11] | The cellular composition of the assay is fundamentally different. PD markers in lymphocytes (e.g., pRb) are more readily assessed in mouse blood due to their abundance. |
| Red Blood Cells (RBCs) | Anucleated | Anucleated | While both are anucleated, mouse models lacking CDK6 show more pronounced reductions in RBC counts than those lacking CDK4, suggesting a key role for CDK6 in erythropoiesis.[12] |
| Plasma Protein Binding | Tends to be slightly higher[13] | Tends to be slightly lower[13] | Species differences in albumin and alpha-1-acid glycoprotein can alter the free fraction of Lerociclib, impacting its effective concentration and cellular penetration. |
| Immune System | KIR family NK cell receptors[11] | Ly49 family NK cell receptors[11] | While not a direct target of Lerociclib, downstream immunological consequences or off-target effects may manifest differently. |
| Monocyte Subsets | CD14++/CD16- & CD14+/CD16+ | Ly-6C+ & Ly-6Clo | While broadly conserved, there are important differences in cell surface markers and gene expression, including receptors for phagocytosis.[14] |
Section 3: Pharmacokinetics (PK) - A Differentiated Profile
A defining characteristic of Lerociclib is its unique PK profile, which differs not only between species but also from first-in-class CDK4/6 inhibitors like palbociclib.
In Mouse Models: Preclinical studies in mice reveal that after oral administration, Lerociclib is readily cleared from the plasma.[1][4][15] However, it demonstrates significant accumulation and retention in tumor tissue.[1][2][4][15] For instance, at a 100 mg/kg oral dose, G1T38 concentrations were 17-fold higher in the tumor compared to plasma.[1][15] This differential distribution is key to its improved safety profile in preclinical models. The rapid plasma clearance means that non-tumor tissues with high cell turnover, such as bone marrow, are exposed to the drug for a shorter duration. This results in less inhibition of myeloid progenitors compared to palbociclib, mitigating the risk of severe neutropenia.[1][2][16]
In Humans: While direct plasma-to-tissue accumulation ratios are not available for humans, pharmacokinetic modeling based on preclinical data predicted that Lerociclib would not accumulate upon repeat dosing.[16] Clinical data from Phase 1/2 trials support this, demonstrating that Lerociclib can be dosed continuously without the need for a "drug holiday" often required for other CDK4/6 inhibitors due to dose-limiting neutropenia.[17] This suggests that the favorable PK profile observed in animal models translates into a manageable safety profile in humans, allowing for sustained target engagement in tumors with less systemic toxicity.
Section 4: Pharmacodynamic (PD) Analysis in Whole Blood: A Comparative Interpretation
Given the differences in PK and blood composition, the design and interpretation of PD assays must be tailored to the species.
| Assay Endpoint | Expected Outcome in Mouse Whole Blood Assay | Expected Outcome in Human Whole Blood Assay | Rationale |
| pRb Inhibition (in PBMCs) | Transient but potent inhibition of pRb post-dosing, with recovery paralleling plasma clearance. | Sustained pRb inhibition with continuous daily dosing, reflecting steady-state drug exposure. | The rapid plasma clearance in mice leads to a "hit-and-run" PD effect on circulating cells.[1] In humans, continuous dosing aims to maintain plasma levels sufficient for sustained target inhibition.[17] |
| Myeloid Progenitor Proliferation | Minimal impact on proliferation with daily dosing compared to palbociclib.[16] | Manageable, low-grade neutropenia without the need for treatment breaks.[17] | The differential PK in mice spares the bone marrow from prolonged exposure.[1][2] In humans, this translates to a safety profile that allows for continuous dosing, a key differentiator.[17] |
| Neutrophil Counts | Dose-dependent decrease but without severe neutropenia in 28-day studies.[4] | Grade 3 neutropenia is observed but at rates that support continuous dosing.[17] | The on-target effect on hematopoietic progenitors is present in both species, but the PK profile of Lerociclib makes it less severe than first-generation inhibitors. |
Section 5: Experimental Protocols
Causality Behind Experimental Choices:
-
Anticoagulant: Hirudin is recommended over Heparin or EDTA for assays involving oligonucleotides or certain small molecules, as it is less likely to interfere with drug delivery or binding.[5] For Lerociclib, which is not an oligonucleotide, K2-EDTA is a standard and acceptable choice for preserving cell morphology for flow cytometry.
-
Time Points: For mouse ex vivo assays, time points should be chosen to capture the Cmax and subsequent clearance phase (e.g., 2, 8, 24 hours post-dose) to accurately reflect the PK/PD relationship.[1] For human samples from clinical trials, trough levels (immediately before the next dose) are often most informative for assessing sustained target engagement.
-
Self-Validation: Each protocol includes vehicle (DMSO) controls to establish a baseline and positive controls (if applicable) to ensure assay performance. Staining for total Rb alongside phosphorylated Rb serves as an internal loading control.
Protocol 1: Ex Vivo pRb Phosphorylation Inhibition Assay
This protocol measures the direct on-target effect of Lerociclib on PBMCs within a whole blood sample.
-
Blood Collection:
-
Human: Collect 3-5 mL of peripheral blood into a K2-EDTA (lavender top) vacutainer tube.
-
Mouse: Collect 100-200 µL of blood via submandibular or cardiac puncture into a K2-EDTA microtainer tube.
-
-
Treatment: Aliquot 100 µL of whole blood per condition into a 96-well deep-well plate. Add Lerociclib (dissolved in DMSO) to achieve final concentrations ranging from 10 nM to 1 µM. Ensure the final DMSO concentration is ≤0.1%. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 2-4 hours. Rationale: This duration is sufficient to observe effects on intracellular signaling cascades without causing significant cell death.
-
Red Blood Cell Lysis & Fixation: Add 1 mL of 1X BD Phosflow™ Lyse/Fix Buffer to each well. Incubate for 15 minutes at 37°C.
-
Permeabilization: Centrifuge the plate at 500 x g for 5 minutes, discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold BD Phosflow™ Perm Buffer III and incubate on ice for 30 minutes.
-
Staining: Wash cells twice with staining buffer (e.g., PBS + 2% FBS). Resuspend in 100 µL of staining buffer containing fluorescently-conjugated antibodies:
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-CD3 (T-cell marker)
-
Anti-phospho-Rb (Ser807/811)
-
Anti-total Rb (optional, as a loading control)
-
-
Incubation: Incubate in the dark at room temperature for 60 minutes.
-
Acquisition: Wash cells twice, resuspend in 200 µL of staining buffer, and acquire data on a flow cytometer.
-
Analysis: Gate on CD45+/CD3+ lymphocytes and quantify the median fluorescence intensity (MFI) of phospho-Rb. Normalize pRb MFI to the vehicle control.
Section 6: Visualization of the Experimental Workflow
The following diagram outlines the logical flow for a comprehensive whole blood assay analysis.
Caption: Standardized workflow for assessing pRb inhibition in whole blood assays.
Conclusion
The comparative analysis of Lerociclib (G1T38) in human versus mouse whole blood assays underscores a critical principle in drug development: while the molecular mechanism of action may be conserved, the physiological and pharmacokinetic context dictates the ultimate biological outcome.
-
For Mouse Models: Whole blood assays are excellent for establishing a PK/PD relationship and confirming on-target activity. The rapid plasma clearance and differential tumor accumulation of Lerociclib explain its favorable safety profile in these preclinical models, a key finding that supported further development.[1][15]
-
For Human Studies: Whole blood assays serve to validate the sustained target engagement achieved with a continuous dosing regimen.[17] They confirm that the manageable neutropenia seen in the clinic corresponds to a tolerable level of on-target effect in the hematopoietic system, validating the preclinical hypothesis.
References
-
Bence, N. et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget, 8(32), 52633–52650. [Link]
-
Targeted Oncology. (2026). Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer. Targeted Oncology. [Link]
-
Patsnap Synapse. (2024). Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors. Patsnap Synapse. [Link]
-
Strum, J.C. et al. (2016). g1t38, a novel, oral, potent and selective cdk 4/6 inhibitor for the treatment of rb competent tumors. G1 Therapeutics, Inc. [Link]
-
He, S. et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget. [Link]
-
He, S. et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. PubMed. [Link]
-
Roberts, P.J. et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. ResearchGate. [Link]
-
Zhang, J. et al. (2016). Differences in composition between human and mouse blood. ResearchGate. [Link]
-
Obach, R.S. (2011). Species differences in drug plasma protein binding. MedChemComm. [Link]
-
Hirai, H. et al. (1996). Identification of human and mouse p19, a novel CDK4 and CDK6 inhibitor with homology to p16ink4. PubMed. [Link]
-
Mestas, J. & Hughes, C.C.W. (2004). Of Mice and Not Men: Differences between Mouse and Human Immunology. The Journal of Immunology. [Link]
-
Ingersoll, M.A. et al. (2010). Comparison of gene expression profiles between human and mouse monocyte subsets. Blood. [Link]
-
Asghar, U. et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. PMC. [Link]
-
Deng, J. et al. (2022). CDK4/6 inhibitor palbociclib reduces inflammation in lupus-prone mice. PMC. [Link]
-
Römmler, F. et al. (2013). A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA. PMC. [Link]
-
Tigan, A.S. et al. (2020). Inducible deletion of CDK4 and CDK6 – deciphering CDK4/6 inhibitor effects in the hematopoietic system. Haematologica. [Link]
-
Al-rifai, R. (2018). Profiling biologics in circulating human whole blood. Atlas of Science. [Link]
Sources
- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with... | Oncotarget [oncotarget.com]
- 4. Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors [synapse.patsnap.com]
- 5. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasofscience.org [atlasofscience.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of human and mouse p19, a novel CDK4 and CDK6 inhibitor with homology to p16ink4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitor palbociclib reduces inflammation in lupus-prone mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. roswellpark.org [roswellpark.org]
- 12. Inducible deletion of CDK4 and CDK6 – deciphering CDK4/6 inhibitor effects in the hematopoietic system | Haematologica [haematologica.org]
- 13. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Comparison of gene expression profiles between human and mouse monocyte subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. g1therapeutics.com [g1therapeutics.com]
- 17. Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer [jhoponline.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of G1T38 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the lifecycle of a research compound extends beyond its synthesis and application in experiments. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of G1T38 dihydrochloride, a compound utilized in research settings. As a Senior Application Scientist, my aim is to equip you not just with a protocol, but with the underlying principles to ensure safety, environmental responsibility, and regulatory adherence.
Core Directive: Prioritizing Safety and Compliance
The proper disposal of any chemical, including research compounds like G1T38 dihydrochloride, is paramount to protect laboratory personnel, the wider community, and the environment. The procedures outlined below are based on established best practices for handling potentially hazardous chemical and pharmaceutical waste. It is crucial to recognize that local regulations and institutional policies may vary and must always be consulted.
Scientific Integrity & Logic: A Self-Validating System for Disposal
The foundation of a robust disposal protocol lies in understanding the potential hazards of the substance and the regulatory landscape governing its waste stream. While a specific Safety Data Sheet (SDS) for G1T38 dihydrochloride was not available at the time of this writing, a conservative approach that treats the compound as a potentially hazardous substance is the most responsible course of action. This approach ensures a high margin of safety.
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] This legislation provides a "cradle-to-grave" framework for the management of hazardous waste.[4]
Key Principles for Disposal:
-
Segregation: Never mix incompatible waste streams.[1][5] G1T38 dihydrochloride waste should be segregated from other chemical wastes to prevent unintended reactions.
-
Containment: Utilize appropriate, clearly labeled, and sealed containers for waste collection.[1][5][6][7]
-
Documentation: Maintain accurate records of the waste generated, including the full chemical name and quantity.[1]
-
Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous and pharmaceutical waste disposal.[2][3][8]
Experimental Protocol: Step-by-Step Disposal of G1T38 Dihydrochloride
This protocol provides a detailed methodology for the safe disposal of G1T38 dihydrochloride from a laboratory setting.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling G1T38 dihydrochloride for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.[9]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).[9]
-
Body Protection: A standard laboratory coat should be worn.[9]
Waste Characterization and Segregation: A Critical Decision Point
All waste containing G1T38 dihydrochloride must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid G1T38 dihydrochloride.
-
Solutions containing G1T38 dihydrochloride.
-
Contaminated labware (e.g., pipette tips, vials, and plates).
Segregate this waste at the point of generation into a designated hazardous waste container.
Waste Container Selection and Labeling: Ensuring Clarity and Safety
-
Container Selection: Use a container that is compatible with the chemical waste. For solid waste, a securely sealed plastic container is often suitable. For liquid waste, use a leak-proof container with a screw-top cap.[1][7] Avoid using food or beverage containers.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[1][5] The label must include:
Disposal of Empty Containers: Preventing Residual Hazards
Empty containers that once held G1T38 dihydrochloride must also be handled with care.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][6][10]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[5]
-
Final Disposal: After triple rinsing and air drying, the defaced, empty container may be disposed of in the regular trash or recycling, depending on institutional policies.[5][6][10]
Arranging for Waste Pickup: The Final Step
Do not dispose of chemical waste down the drain or in the regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your hazardous waste.[1] They will provide specific instructions and ensure the waste is transported to a licensed disposal facility.[11]
Visualization: Decision Flowchart for G1T38 Dihydrochloride Disposal
The following diagram illustrates the decision-making process for the proper disposal of G1T38 dihydrochloride and associated materials.
Caption: Workflow for the safe disposal of G1T38 dihydrochloride waste.
Data Presentation: Summary of Disposal Considerations
| Aspect | Requirement | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumes potential hazards in the absence of a specific SDS, ensuring maximum safety. |
| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, lab coat | Protects personnel from potential exposure during handling.[9] |
| Waste Segregation | Separate from other waste streams at the point of generation | Prevents dangerous chemical reactions and ensures proper disposal routing.[1][5][10] |
| Container | Compatible, leak-proof, with a secure lid | Prevents spills and exposure to the environment and personnel.[1][6][7] |
| Labeling | "Hazardous Waste" with full chemical name, date, and origin | Provides essential information for safe handling, storage, and disposal.[1][5][6] |
| Empty Containers | Triple rinse, collect rinsate as hazardous waste, deface label | Removes residual chemical hazards before disposing of the container.[5][6][10] |
| Final Disposal | Through institutional EHS office to a licensed facility | Ensures compliance with federal, state, and local regulations.[1][11] |
Trustworthiness: A Self-Validating System
By adhering to this comprehensive disposal guide, you are implementing a self-validating system of safety and compliance. Each step is designed to mitigate risk and ensure that the disposal process for G1T38 dihydrochloride is handled responsibly from the laboratory bench to its final destination. This diligence not only protects you and your colleagues but also upholds the integrity of your research institution and the scientific community as a whole.
Disclaimer: This guide is based on general best practices for the disposal of research chemicals. It is not a substitute for the specific Safety Data Sheet (SDS) for G1T38 dihydrochloride. Always consult the manufacturer-provided SDS and your institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of any chemical.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety, Iowa State University. [Link]
-
Chemical Waste Disposal Guidelines, Emory University. [Link]
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know, ACTenviro. [Link]
-
Chapter 8 - Hazardous Waste Disposal Procedures - Environment, Health and Safety, The University of Texas at Austin. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health. [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]
-
DEA Pharmaceutical Disposal Regulations - Rx Destroyer. [Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI. [Link]
-
Pharmaceutical Waste Disposal for LTC Facilities: Specific Best Practices, Heritage Environmental Services. [Link]
-
Safety Data Sheet – Dihydromyrcenol, R.E. Carroll, Inc. [Link]
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 8. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 9. recarroll.com [recarroll.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. medprodisposal.com [medprodisposal.com]
Personal protective equipment for handling G1T38 dihydrochloride
Comprehensive Safety and Operational Guide: Handling G1T38 Dihydrochloride (Trilaciclib)
Introduction & Hazard Profile
G1T38 dihydrochloride, commonly known as Trilaciclib, is a highly potent, short-acting inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[1]. In clinical and drug development settings, it is primarily utilized for its myelopreservative properties. By transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, it protects these critical cells from chemotherapy-induced damage[2].
Because G1T38 directly modulates the cell cycle at nanomolar concentrations (IC50 of 1 nM for CDK4 and 4 nM for CDK6)[1], occupational exposure poses significant risks, including unintended localized or systemic myelosuppression. Consequently, G1T38 must be handled as a hazardous antineoplastic agent under strict National Institute for Occupational Safety and Health (NIOSH) and OSHA guidelines[3][4]. This guide provides self-validating, step-by-step protocols for the safe handling, dissolution, and disposal of G1T38 dihydrochloride to ensure absolute scientific integrity and operator safety.
Mechanism of Action & Hazard Causality
Understanding the biochemical pathway of G1T38 is critical for appreciating its occupational hazards. By inhibiting the CDK4/6 complex, G1T38 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, halting the cell cycle at the G1/S checkpoint[5]. Accidental inhalation or transdermal absorption by laboratory personnel can inadvertently trigger this pathway in healthy dividing cells, leading to toxicity.
Fig 1. Mechanism of Action: G1T38 transiently inhibits CDK4/6, inducing G1 arrest in HSPCs.
Quantitative Data & Operational Implications
To establish a robust safety protocol, the physicochemical properties of G1T38 dihydrochloride must dictate the operational parameters.
| Property / Parameter | Value / Specification | Operational Safety Implication |
| Molecular Weight | 547.52 g/mol | Critical for accurate molarity calculations to prevent over-concentration[6]. |
| Target IC50 | 1 nM (CDK4), 4 nM (CDK6) | Extreme potency mandates zero-tolerance for aerosolization or skin contact[1]. |
| Storage (Solid) | -20°C (Desiccated) | Vials must equilibrate to room temp before opening to prevent hygroscopic degradation[7]. |
| Primary Solvent | DMSO (≤10% final assay conc.) | DMSO rapidly permeates skin and latex. ASTM D6978 nitrile gloves are mandatory[7][8]. |
| Terminal Half-life | ~14 hours | Accidental exposure results in prolonged systemic circulation; requires immediate medical triage[9]. |
Personal Protective Equipment (PPE) Matrix
OSHA and NIOSH mandate a tiered approach to PPE based on the state of the hazardous drug (solid vs. solution)[3][4].
| PPE Component | Powder Handling (Weighing) | Solution Handling (Assays/In Vivo) | Causality / Rationale |
| Gloves | Double layer, ASTM D6978 Nitrile | Double layer, ASTM D6978 Nitrile | Nitrile resists DMSO penetration. Double gloving ensures barrier integrity if the outer glove tears[4][8]. |
| Body Protection | Lint-free, low-permeability solid-front gown | Standard fluid-resistant lab coat | Solid-front gowns prevent powder from settling in seams or buttons[4]. |
| Eye/Face | Safety goggles & Face shield | Safety goggles | Protects mucous membranes from micro-particulate aerosolization and liquid splashes[6]. |
| Respiratory | N95/P100 Respirator (if outside C-PEC) | Not required if handled in BSC | Prevents inhalation of highly potent antineoplastic dust[10]. |
| Engineering Control | Class II Biological Safety Cabinet (BSC) | Fume Hood or Class II BSC | C-PECs provide negative pressure to capture airborne hazards before they reach the operator[4]. |
Standard Operating Procedure: Handling & Dissolution
This protocol is designed as a self-validating system. Each step contains an inherent check to ensure scientific accuracy and operator safety.
Step 1: Thermal Equilibration
-
Action: Remove the lyophilized G1T38 dihydrochloride vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: G1T38 dihydrochloride is highly hygroscopic. Opening a cold vial introduces ambient humidity, causing condensation that degrades the active pharmaceutical ingredient (API) and artificially inflates the mass during weighing, ruining assay reproducibility[7].
Step 2: Workspace Preparation & PPE Donning
-
Action: Turn on the Class II BSC. Don a solid-front gown. Don the inner pair of nitrile gloves under the gown cuffs, and the outer pair of nitrile gloves over the gown cuffs.
-
Causality: The "over-and-under" glove technique creates an impenetrable seal at the wrist, preventing aerosolized powder from contacting the skin[4].
Step 3: Weighing and Dissolution
-
Action: Inside the BSC, carefully weigh the required mass using an antistatic weigh boat. Transfer to a sterile, amber glass vial. Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Causality: Amber glass prevents photolytic degradation. DMSO is used because G1T38 is highly soluble in it; however, because DMSO acts as a rapid transdermal carrier, handling it inside the BSC with double nitrile gloves is the only way to prevent systemic absorption of the drug in case of a micro-spill[7][8].
Step 4: Homogenization
-
Action: Cap the vial tightly and swirl gently or use a low-speed vortex. Do not shake vigorously.
-
Causality: Vigorous shaking can cause micro-cavitation and pressure buildup inside the vial, leading to aerosolization when the cap is subsequently opened.
Step 5: Aliquoting and Storage
-
Action: Dispense the stock solution into single-use aliquots. Store immediately at -20°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which compromise the structural integrity of the CDK4/6 inhibitor[7].
Spill Management & Decontamination Protocol
In the event of a G1T38 spill, immediate containment is required to prevent cross-contamination and exposure.
-
Isolate & Elevate: Immediately halt work. Alert personnel in the vicinity and restrict access to the area.
-
Don Spill PPE: If the spill is outside the BSC, don an N95/P100 respirator and a face shield before approaching the spill[10].
-
Containment (Liquid vs. Powder):
-
Liquid Spill: Gently cover the spill with absorbent chemo-spill pads.
-
Powder Spill: Carefully cover the powder with damp absorbent pads. Causality: Sweeping or using dry pads will aerosolize the potent antineoplastic powder, creating a severe inhalation hazard. The moisture traps the particulates.
-
-
Chemical Deactivation: Apply a 5% sodium hypochlorite (bleach) solution to the spill area, working from the outside in. Leave for 10 minutes. Causality: Bleach oxidizes and chemically deactivates the G1T38 molecule.
-
Neutralization: Wipe the area with sodium thiosulfate, followed by sterile water. Causality: Bleach is highly corrosive to the stainless steel of the BSC; sodium thiosulfate neutralizes the bleach, preventing pitting and rust.
Waste Disposal Protocols
G1T38 dihydrochloride must not be disposed of in standard biohazard or municipal waste streams.
-
Trace Waste: Empty vials, used pipette tips, and contaminated outer gloves must be placed in a rigid, puncture-proof yellow or purple cytotoxic waste receptacle[8].
-
Bulk Waste: Unused stock solutions or expired powder must be sealed, labeled as "Hazardous Antineoplastic Waste," and handed over to environmental health and safety (EHS) for high-temperature incineration.
References
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 3. restoredcdc.org [restoredcdc.org]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. G1T38 dihydrochloride | Benchchem [benchchem.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trilaciclib hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 10. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
